molecular formula C3H3ClN2O2S2 B3371891 2-Chloro-1,3-thiazole-5-sulfonamide CAS No. 848362-00-5

2-Chloro-1,3-thiazole-5-sulfonamide

Cat. No.: B3371891
CAS No.: 848362-00-5
M. Wt: 198.7 g/mol
InChI Key: UHNIBSBQJZVNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) is a key chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound features a sulfonamide group and a reactive chlorine atom on a thiazole ring, making it a valuable synthon for designing novel molecules with potential biological activity . Its primary research value lies in the development of new pharmacologically active compounds, particularly in the fields of oncology and infectious diseases. Recent scientific studies highlight the significance of incorporating thiazole and sulfonamide moieties to create molecules with enhanced binding affinity and flexibility for biological targets . For instance, structurally related sulfonamides bearing a thiazole moiety have been designed, synthesized, and evaluated for their activity against multidrug-resistant microbial strains and various human cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MDA-MB-231) . Furthermore, such derivatives have been investigated as inhibitors of critical enzymes like carbonic anhydrase IX (CA IX), a recognized therapeutic target for cancer chemotherapy due to its role in tumor microenvironment acidification . The chlorine atom at the 2-position of the thiazole ring augments the ring's reactivity, facilitating its use as a central intermediate for synthesizing a diverse array of more complex chemical entities . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new candidates in their ongoing quest to overcome multidrug resistance and develop targeted therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNIBSBQJZVNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848362-00-5
Record name 2-chloro-1,3-thiazole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 2-Chloro-1,3-thiazole-5-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic causality in synthesis, and late-stage derivatization workflows.

Executive Summary

In the landscape of rational drug design, heteroaromatic building blocks that offer both a validated pharmacophore and a versatile synthetic handle are highly prized. 2-chloro-1,3-thiazole-5-sulfonamide is a prime example of such a bifunctional scaffold. Widely utilized in the development of dual autotaxin (ATX) and carbonic anhydrase (CA) inhibitors[1], this molecule leverages its sulfonamide moiety to coordinate with metalloenzyme active sites, while its 2-chloro position serves as an activated electrophilic center for late-stage diversification.

This technical guide provides an in-depth analysis of its chemical identity, the mechanistic causality behind its de novo synthesis, and field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) workflows.

Chemical Identity & Physicochemical Profiling

The IUPAC name, 2-chloro-1,3-thiazole-5-sulfonamide , systematically describes a five-membered heteroaromatic thiazole ring (sulfur at position 1, nitrogen at position 3). A chlorine atom occupies the C2 position, and a primary sulfonamide group (–SO2NH2) is bonded to the C5 position.

Quantitative Physicochemical Data

To facilitate compound tracking and analytical verification, the core quantitative data for this building block is summarized below:

PropertyValueMechanistic Significance
IUPAC Name 2-chloro-1,3-thiazole-5-sulfonamideDefines exact regiochemistry of substituents.
CAS Registry Number 848362-00-5Primary identifier for inventory and literature.
Molecular Formula C3H3ClN2O2S2Used for MS isotopic pattern prediction.
Molecular Weight 198.65 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
InChIKey UHNIBSBQJZVNAI-UHFFFAOYSA-NEnsures unambiguous database querying.
SMILES C1=C(SC(=N1)Cl)S(=O)(=O)NComputational representation for docking studies.

Mechanistic Role in Rational Drug Design

The utility of 2-chloro-1,3-thiazole-5-sulfonamide stems from its orthogonal dual functionality.

  • The Pharmacophore (C5-Sulfonamide): Primary sulfonamides are classic Zinc-Binding Groups (ZBGs). In Carbonic Anhydrase (CA) enzymes, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water molecule and halting the enzyme's hydration of CO2[1].

  • The Synthetic Handle (C2-Chloro): The C2 position of the thiazole ring is flanked by an electronegative nitrogen and sulfur. Furthermore, the strongly electron-withdrawing sulfonamide group at C5 (via –M and –I effects) severely depletes electron density at C2. This renders the C–Cl bond highly susceptible to nucleophilic attack, making it an ideal substrate for SNAr reactions.

Pharmacophore A 2-chloro-1,3-thiazole-5-sulfonamide (Bifunctional Scaffold) B 5-Sulfonamide Group (-SO2NH2) A->B Pharmacophore C 2-Chloro Group (-Cl) A->C Synthetic Handle D Zinc-Binding Group (ZBG) Carbonic Anhydrase Target B->D Coordinates Zn2+ E SNAr Handle Late-Stage Diversification C->E Nucleophilic Attack

Figure 1: Pharmacological and synthetic logic of the 2-chloro-1,3-thiazole-5-sulfonamide scaffold.

De Novo Synthesis of the Thiazole Scaffold

The synthesis of 2-chloro-1,3-thiazole-5-sulfonamide typically proceeds via a two-step sequence starting from commercially available 2-chloro-1,3-thiazole: an electrophilic aromatic substitution (chlorosulfonation) followed by a nucleophilic acyl substitution (amidation)[2].

Synthesis SM 2-Chloro-1,3-thiazole (Starting Material) Step1 Chlorosulfonation Reagent: ClSO3H Temp: 0°C to 100°C SM->Step1 Int1 2-Chloro-1,3-thiazole-5-sulfonyl chloride (Reactive Intermediate) Step1->Int1 Electrophilic Aromatic Substitution Step2 Amidation Reagent: NH3 (aq) or NH3/Solvent Temp: 0°C to RT Int1->Step2 Prod 2-Chloro-1,3-thiazole-5-sulfonamide (Target Product) Step2->Prod Nucleophilic Acyl Substitution

Figure 2: Two-step synthetic workflow for 2-chloro-1,3-thiazole-5-sulfonamide.

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: Chlorosulfonation to Yield Intermediate

  • Procedure: Charge a dry, argon-purged round-bottom flask with neat chlorosulfonic acid (ClSO3H, 5.0 eq). Cool the flask to 0°C using an ice bath. Slowly add 2-chloro-1,3-thiazole (1.0 eq) dropwise.

  • Causality: The initial protonation of the thiazole nitrogen is highly exothermic; strict temperature control prevents substrate charring. Chlorosulfonic acid is used in excess as it acts as both the solvent and the electrophile source.

  • Reaction: Gradually warm the mixture, then heat to 100°C for 4-6 hours.

  • Causality: The 2-chloro substituent deactivates the thiazole ring. High thermal energy is required to force the electrophilic attack, which is regioselectively directed to the C5 position (the most nucleophilic remaining site) to form 2-chloro-1,3-thiazole-5-sulfonyl chloride[3].

  • In-Process Control (IPC) & Workup: Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via GC-MS to ensure complete consumption of the starting material. To work up, carefully pour the cooled bulk reaction mixture over vigorously stirred crushed ice. Filter the resulting precipitated sulfonyl chloride intermediate and wash with cold water.

Step 2: Amidation to Target Sulfonamide

  • Procedure: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Slowly add aqueous ammonium hydroxide (NH4OH, 3.0 eq) or bubble anhydrous ammonia gas into the solution[2].

  • Causality: The sulfonyl chloride is highly reactive and prone to hydrolysis. Maintaining a temperature of 0°C suppresses the competitive hydrolysis back to the sulfonic acid, favoring the formation of the sulfonamide.

  • Workup & Validation: Stir for 2 hours, allowing the reaction to reach room temperature. Evaporate the organic solvent under reduced pressure. Resuspend the residue in water to precipitate the product. Filter, wash with cold water, and dry under high vacuum. Validate the final product (m/z ~197-198 for[M-H]-) via LC-MS.

Late-Stage Diversification: SNAr Methodology

Once synthesized, the 2-chloro-1,3-thiazole-5-sulfonamide scaffold is typically subjected to SNAr reactions with various primary or secondary amines to generate libraries of target inhibitors (e.g., dual ATX/CA inhibitors)[1].

SNAr_Workflow A 2-chloro-1,3-thiazole-5-sulfonamide C SNAr Reaction Base: DIPEA Solvent: DMF/NMP Temp: 80-120°C A->C B Amine Nucleophile (R-NH2) B->C D 2-Amino-1,3-thiazole-5-sulfonamide (Diversified Inhibitor) C->D Chloride Displacement

Figure 3: Late-stage SNAr derivatization workflow for inhibitor library generation.

Protocol 2: SNAr Derivatization Workflow
  • Reaction Setup: In a microwave vial or sealed tube, dissolve 2-chloro-1,3-thiazole-5-sulfonamide (1.0 eq) and the target amine nucleophile (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that effectively stabilizes the negatively charged Meisenheimer transition state formed during the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 eq).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the target amine for the electrophilic C2 carbon.

  • Execution: Heat the mixture to 80-120°C for 12 hours (or 120°C for 30 minutes under microwave irradiation). While the ring is highly activated by the C5-sulfonamide, thermal energy ensures complete conversion, particularly when using sterically hindered or electronically deactivated amines.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The SNAr is deemed complete when the starting material peak (m/z 198) is fully replaced by the mass of the amine adduct.

  • Workup: Pour the reaction mixture into ice water to precipitate the product. If precipitation fails, extract the aqueous layer with EtOAc, wash the organic layer extensively with 5% aqueous LiCl or brine (to remove residual DMF), dry over Na2SO4, and purify via flash column chromatography.

References

  • [1] Title: Heterocyclic compounds useful as dual ATX/CA inhibitors | Source: Google Patents (US11059794B2) | URL:

  • [3] Title: 2-chloro-1,3-thiazole-5-sulfonyl chloride (C3HCl2NO2S2) | Source: PubChemLite | URL: [Link]

  • [2] Title: Heterocyclic compounds useful as dual ATX/CA inhibitors (Chlorosulfonation Methodology) | Source: Google Patents (US11059794B2) | URL:

Sources

The Definitive Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5): Synthesis, Pharmacology, and Application in Dual ATX/CA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of multi-target directed ligands (MTDLs) requires highly versatile, bifunctional building blocks. 2-Chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) has emerged as a critical intermediate in the synthesis of advanced pharmacological agents, most notably dual Autotaxin (ATX) and Carbonic Anhydrase (CA) inhibitors[1]. By offering both a reactive electrophilic center (the 2-chloro group) and a potent zinc-binding pharmacophore (the 5-sulfonamide group), this compound enables researchers to modularly construct therapeutics targeted at complex inflammatory and ocular conditions, such as glaucoma and diabetic retinopathy[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, its mechanistic causality in drug design, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling

A precise understanding of the compound's physical and structural properties is essential for anticipating its behavior in both synthetic workflows and biological assays[2][3].

PropertyValue
Chemical Name 2-chloro-1,3-thiazole-5-sulfonamide
CAS Number 848362-00-5
Molecular Formula C3H3ClN2O2S2
Molecular Weight 198.65 g/mol
SMILES C1=C(SC(=N1)Cl)S(=O)(=O)N
InChIKey UHNIBSBQJZVNAI-UHFFFAOYSA-N
Physical Form Powder
Storage Temperature Room Temperature (RT)

Mechanistic Causality in Pharmacology

The structural architecture of 2-chloro-1,3-thiazole-5-sulfonamide is not coincidental; it is purposefully leveraged to interact with two distinct enzymatic targets simultaneously[1].

The Sulfonamide Pharmacophore (Carbonic Anhydrase Inhibition)

The primary sulfonamide group ( −SO2​NH2​ ) is a classical and highly effective zinc-binding group (ZBG). Within the active site of Carbonic Anhydrase (CA), the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic zinc ion ( Zn2+ )[1]. Causality: This coordination displaces the critical zinc-bound hydroxide ion, effectively halting the enzyme's ability to catalyze the hydration of carbon dioxide. In ocular pharmacology, this mechanism directly reduces aqueous humor production, lowering intraocular pressure[1].

The Thiazole Core & C2-Substitution (Autotaxin Inhibition)

Autotaxin (ATX) is responsible for converting lysophosphatidylcholine (LPC) into the inflammatory signaling molecule lysophosphatidic acid (LPA)[1]. To inhibit ATX, a molecule must occupy its deep, hydrophobic lipid-binding pocket. The 2-chloro position of the thiazole ring serves as an ideal synthetic handle. Causality: The electron-withdrawing nature of the thiazole nitrogen and the C5-sulfonamide group highly activates the C2-chlorine toward Nucleophilic Aromatic Substitution ( SN​Ar ). By displacing the chlorine with bulky, lipophilic amines (e.g., substituted piperidines), researchers can append the necessary hydrophobic "tail" to block the ATX active site[1].

G A 2-Chloro-1,3-thiazole- 5-sulfonamide Core B Sulfonamide Group (-SO2NH2) A->B Structural feature C C2-Substitution (Lipophilic Tail) A->C Synthetic modification D Carbonic Anhydrase (CA) Active Site (Zn2+) B->D Coordinates Zn2+ E Autotaxin (ATX) Hydrophobic Pocket C->E Occupies pocket F Decreased Aqueous Humor Production D->F CA Inhibition G Decreased LPA Production E->G ATX Inhibition

Fig 1: Pharmacological mechanism of ATX/CA dual inhibition via the thiazole-5-sulfonamide core.

Synthetic Methodology: Self-Validating Protocols

The de novo synthesis of 2-chloro-1,3-thiazole-5-sulfonamide relies on the regioselective functionalization of 2-chlorothiazole. The process is divided into two highly controlled stages: chlorosulfonation and amidation[4][5].

Step 1: Chlorosulfonation of 2-Chlorothiazole

Causality: While the thiazole ring is generally electron-deficient and resistant to electrophilic aromatic substitution, the heteroatom directing effects strongly favor substitution at the C5 position. Chlorosulfonic acid ( ClSO3​H ) acts dually as the electrophile (sulfonating agent) and the chlorinating agent[5].

Protocol:

  • Preparation: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to an HCl gas trap. Purge the system with inert gas (Argon/Nitrogen).

  • Addition: Cool 5.0 equivalents of chlorosulfonic acid to 0°C using an ice-water bath. Add 1.0 equivalent of 2-chlorothiazole dropwise. Note: The initial protonation of the thiazole nitrogen is highly exothermic; maintain the internal temperature below 10°C.

  • Heating: Once the addition is complete, gradually heat the reaction mixture to 100–120°C for 4 to 6 hours. Elevated thermal energy is mandatory to overcome the deactivating effect of the protonated thiazole ring[5].

  • Self-Validation (Quenching & Isolation): Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice. The intermediate, 2-chloro-1,3-thiazole-5-sulfonyl chloride (CAS: 88917-11-7), will separate as a heavy oil or precipitate[4]. Extract with dichloromethane (DCM), wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate. TLC (Hexanes/EtOAc) should confirm the complete consumption of the starting material.

Step 2: Amidation to the Sulfonamide

Causality: The intermediate sulfonyl chloride is highly susceptible to nucleophilic acyl substitution. Utilizing aqueous ammonia provides a strong nucleophile ( NH3​ ) that rapidly displaces the chloride leaving group to yield the primary sulfonamide[1][4].

Protocol:

  • Dissolution: Dissolve the crude 2-chloro-1,3-thiazole-5-sulfonyl chloride in a polar aprotic solvent (e.g., Tetrahydrofuran, THF) and cool the solution to 0°C.

  • Nucleophilic Attack: Add an excess (3.0 equivalents) of 28% aqueous ammonium hydroxide ( NH4​OH ) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (Purification): Concentrate the mixture under reduced pressure to remove the THF. Adjust the aqueous residue to pH ~6 using 1M HCl to ensure the sulfonamide is fully protonated. Filter the resulting precipitate, wash thoroughly with ice-cold water, and dry under high vacuum. Confirm the product identity via LC-MS (Expected [M−H]− at m/z ~197)[1][3].

G A 2-Chlorothiazole C 2-Chloro-1,3-thiazole- 5-sulfonyl chloride A->C Electrophilic Aromatic Substitution (C5) B Chlorosulfonic Acid (ClSO3H) B->C Reagent/Solvent E 2-Chloro-1,3-thiazole- 5-sulfonamide (CAS: 848362-00-5) C->E Nucleophilic Acyl Substitution D Ammonium Hydroxide (NH4OH) D->E Amine Source

Fig 2: Synthetic workflow for 2-chloro-1,3-thiazole-5-sulfonamide via chlorosulfonation.

Downstream Application: Synthesis of Dual ATX/CA Inhibitors

To utilize CAS 848362-00-5 in drug discovery, the C2-chlorine must be substituted with a target-specific moiety.

Protocol for SN​Ar Modification:

  • Setup: In a sealed pressure tube, combine 1.0 equivalent of 2-chloro-1,3-thiazole-5-sulfonamide with 1.2 equivalents of a secondary amine (e.g., a substituted piperidine derivative) in anhydrous N-Methyl-2-pyrrolidone (NMP)[1].

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger for the liberated HCl.

  • Thermal Activation: Heat the reaction to 90–100°C for 12–16 hours. Causality: The high temperature is required to drive the substitution, as the sulfonamide group, while electron-withdrawing, also donates electron density through resonance, slightly dampening the electrophilicity of the C2 position compared to highly nitrated aromatics.

  • Self-Validation: Monitor the reaction via UPLC-MS. Upon completion, cool the mixture and precipitate the product by pouring it into rapidly stirring ice water. Filter and purify via reverse-phase preparative HPLC to yield the final dual ATX/CA inhibitor core[1].

Conclusion

2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) is a masterclass in rational building block design. By combining a highly reactive SN​Ar handle with a potent metalloenzyme-binding pharmacophore, it provides medicinal chemists with a direct, scalable pathway to synthesize complex, dual-action therapeutics. Strict adherence to the thermal and stoichiometric parameters outlined in the chlorosulfonation protocols ensures high-yield, reproducible access to this critical compound.

References

  • US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors - Google Patents. 1

  • 2-chloro-1,3-thiazole-5-sulfonamide | 848362-00-5 - Sigma-Aldrich. 3

  • 2-chloro-1,3-thiazole-5-sulfonyl chloride (C3HCl2NO2S2) - PubChemLite. 4

  • Product Class 17: Thiazoles - Thieme Connect. 5

  • 2-Chloro-1,3-thiazole-5-sulfonyl chloride | 88917-11-7 - Sigma-Aldrich.

  • 2-chloro-thiazole-5-sulfonic acid amide - CAS号848362-00-5 - 摩熵化学. 2

Sources

Methodological & Application

Application Notes and Protocols: Standard Protocol for the Synthesis of 2-chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-chloro-1,3-thiazole-5-sulfonamide is a key intermediate in the synthesis of various pharmaceutically active compounds, notably as a building block for carbonic anhydrase inhibitors. The structural motif of a substituted thiazole ring bearing a sulfonamide group is of significant interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive guide to the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is presented in two main parts: the synthesis of the crucial precursor, 2-amino-1,3-thiazole-5-sulfonamide, followed by its conversion to the target molecule via a Sandmeyer reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Overall Synthesis Workflow

The synthesis of 2-chloro-1,3-thiazole-5-sulfonamide is a two-stage process commencing with the formation of the 2-amino-1,3-thiazole-5-sulfonamide precursor, followed by a diazotization and Sandmeyer reaction to install the chloro group at the 2-position.

synthesis_workflow start 2-Aminothiazole precursor 2-Amino-1,3-thiazole-5-sulfonamide start->precursor Chlorosulfonation & Amination final_product 2-Chloro-1,3-thiazole-5-sulfonamide precursor->final_product Diazotization & Sandmeyer Reaction

Caption: Overall workflow for the synthesis of 2-chloro-1,3-thiazole-5-sulfonamide.

Part 1: Synthesis of 2-Amino-1,3-thiazole-5-sulfonamide (Precursor)

The introduction of a sulfonamide group at the C-5 position of the 2-aminothiazole ring is achieved through a two-step process: chlorosulfonation followed by amination.

Reaction Scheme: Precursor Synthesis

precursor_synthesis reactant 2-Aminothiazole intermediate 2-Amino-1,3-thiazole-5-sulfonyl chloride reactant->intermediate 1. Chlorosulfonic acid 2. Thionyl chloride product 2-Amino-1,3-thiazole-5-sulfonamide intermediate->product Ammonium hydroxide

Caption: Reaction scheme for the synthesis of 2-amino-1,3-thiazole-5-sulfonamide.

Experimental Protocol: 2-Amino-1,3-thiazole-5-sulfonamide

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-AminothiazoleReagent grade, 98%Sigma-Aldrich
Chlorosulfonic acidReagent grade, 99%Acros Organics
Thionyl chlorideReagent grade, 99%Alfa Aesar
Ammonium hydroxide solution28-30% solutionJ.T. Baker
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solutionLabChem
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeEMD Millipore

Step-by-Step Procedure

  • Chlorosulfonation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (3.0 equivalents) to the stirred DCM.

    • To this solution, add 2-aminothiazole (1.0 equivalent) portion-wise, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • The resulting crude 2-amino-1,3-thiazole-5-sulfonic acid is taken to the next step without extensive purification.

    • To the crude sulfonic acid, add thionyl chloride (2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 2-amino-1,3-thiazole-5-sulfonyl chloride.

  • Amination:

    • Cool a flask containing concentrated ammonium hydroxide solution (excess) to 0 °C.

    • Slowly add the crude 2-amino-1,3-thiazole-5-sulfonyl chloride to the ammonium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-1,3-thiazole-5-sulfonamide.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Synthesis of 2-Chloro-1,3-thiazole-5-sulfonamide (Final Product)

The conversion of the 2-amino group to a chloro group is a classic Sandmeyer reaction. This transformation involves two critical steps: diazotization of the primary amine followed by a copper(I) chloride-mediated substitution.

Reaction Scheme: Final Product Synthesis

final_product_synthesis reactant 2-Amino-1,3-thiazole-5-sulfonamide intermediate Diazonium salt intermediate reactant->intermediate 1. NaNO₂, HCl 2. 0-5 °C product 2-Chloro-1,3-thiazole-5-sulfonamide intermediate->product CuCl

Caption: Reaction scheme for the synthesis of 2-chloro-1,3-thiazole-5-sulfonamide.

Experimental Protocol: 2-Chloro-1,3-thiazole-5-sulfonamide

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Amino-1,3-thiazole-5-sulfonamideSynthesized above-
Sodium nitrite (NaNO₂)ACS reagent, ≥97%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Copper(I) chloride (CuCl)Reagent grade, 97%Acros Organics
Ethyl acetate (EtOAc)HPLC gradeJ.T. Baker
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeEMD Millipore

Step-by-Step Procedure

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-1,3-thiazole-5-sulfonamide (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred suspension, maintaining the internal temperature below 5 °C. The addition should be controlled to prevent excessive foaming and a rapid rise in temperature.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is usually indicated by a change in color and the dissolution of the starting material.

  • Sandmeyer Reaction:

    • In a separate, larger beaker, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice-salt bath.

    • Slowly and carefully add the freshly prepared, cold diazonium salt solution to the stirred copper(I) chloride solution. The addition should be done at a rate that maintains the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

    • The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel and extract with ethyl acetate.

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 2-chloro-1,3-thiazole-5-sulfonamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Low Temperature for Diazotization: The diazonium salt intermediate is highly unstable and can explosively decompose at higher temperatures.[1] Maintaining a temperature of 0-5 °C is critical for its formation and to prevent side reactions, such as the formation of phenolic byproducts.[2]

  • Use of Copper(I) Catalyst: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] Copper(I) acts as a catalyst to facilitate the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the loss of nitrogen gas.[4]

  • Acidic Conditions: A strongly acidic medium is necessary for the formation of nitrous acid from sodium nitrite, which is the active nitrosating agent. The acid also serves to stabilize the diazonium salt once formed.[2]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[3] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of a diazo radical and copper(II) halide. This is followed by the rapid loss of dinitrogen gas to generate an aryl radical. The aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[4]

Safety Precautions

  • Diazonium Salt Hazard: Diazonium salts, especially when isolated in a dry, solid state, are shock-sensitive and can be explosive.[1] This protocol is designed for the in situ use of the diazonium salt in solution to mitigate this risk. Never attempt to isolate the solid diazonium salt.

  • Toxic Gases: The diazotization reaction can release toxic nitrogen oxides (NOx). This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid and chlorosulfonic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction are exothermic. Strict temperature control is essential to prevent runaway reactions.

References

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 10(15), e34980. Available at: [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chen, Y., et al. (2018). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 37(3), 324-333. Available at: [Link]

  • U.S. Patent 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • BYJU'S. (2019). Sandmeyer Reaction. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

Sources

How to use 2-chloro-1,3-thiazole-5-sulfonamide in antimicrobial screening assays.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Antimicrobial Screening and Derivatization Strategies Utilizing 2-Chloro-1,3-thiazole-5-sulfonamide

Introduction & Mechanistic Rationale

As a Senior Application Scientist, balancing chemical diversity with screening efficiency is a primary challenge in early-stage drug discovery. 2-chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) serves as a privileged scaffold that solves this dilemma[1]. Rather than treating it merely as a static compound for Fragment-Based Drug Discovery (FBDD), it is best utilized as a dynamic, dual-target precursor.

Causality of the Scaffold Design:

  • The Sulfonamide Pharmacophore: The primary sulfonamide group at the 5-position acts as a structural mimic of p-aminobenzoic acid (PABA). This allows it to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway[2]. Additionally, unsubstituted sulfonamides are highly specific, potent inhibitors of bacterial metalloenzymes like Carbonic Anhydrase (CA), which regulates pH homeostasis in resilient pathogens such as Mycobacterium tuberculosis[3].

  • The Thiazole Core: The heterocyclic thiazole ring enhances the molecule's lipophilicity, facilitating penetration through complex bacterial cell walls (particularly Gram-negative outer membranes) while providing multiple hydrogen-bond acceptors[4].

  • The 2-Chloro Substituent: This is the strategic linchpin. The electron-withdrawing nature of both the sulfonamide and the thiazole nitrogen makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This enables rapid, in situ generation of combinatorial libraries without the need for complex intermediate purification.

Experimental Workflow & Visualization

The following diagram illustrates the self-validating, dual-pathway workflow designed to maximize the utility of this scaffold in early-stage antimicrobial screening.

Workflow Core 2-chloro-1,3-thiazole-5-sulfonamide (Privileged Scaffold) Path1 Fragment-Based Screening (Baseline Activity) Core->Path1 Direct Testing Path2 In Situ Derivatization (SNAr at C2 Position) Core->Path2 Chemical Handle TargetCA Target: Bacterial Carbonic Anhydrase (Metalloenzyme Inhibition) Path1->TargetCA TargetDHPS Target: Dihydropteroate Synthase (Folate Pathway) Path1->TargetDHPS Library Combinatorial Library Generation (2-Amino/Thio Derivatives) Path2->Library + Amines/Thiols Assay Phenotypic MIC Assay (Resazurin Colorimetric Readout) TargetCA->Assay TargetDHPS->Assay Library->Assay Hit Hit Validation & Lead Optimization Assay->Hit Active Compounds

Fig 1: Antimicrobial screening and derivatization workflow for 2-chloro-1,3-thiazole-5-sulfonamide.

Self-Validating Experimental Protocols

Protocol A: Master Stock Preparation and Quality Control

  • Step 1: Weigh 19.8 mg of 2-chloro-1,3-thiazole-5-sulfonamide and dissolve in 10 mL of 100% anhydrous, molecular-biology-grade DMSO to create a 10 mM master stock.

  • Step 2: Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes.

  • Causality & Validation: Thiazole sulfonamides exhibit poor aqueous solubility. Using anhydrous DMSO prevents premature hydrolysis of the 2-chloro group. To ensure the system is self-validating, perform an LC-MS injection of the master stock to confirm >95% purity and the absence of degradation products before proceeding to biological assays.

Protocol B: In Situ Microplate Derivatization (SNAr Library Generation)

  • Step 1: In a 96-well deep-well polypropylene plate, add 10 µL of the 10 mM scaffold stock (100 nmol) to each well.

  • Step 2: Add 120 nmol (1.2 eq) of diverse primary/secondary aliphatic and aromatic amines to respective wells.

  • Step 3: Add 200 nmol (2.0 eq) of N,N-Diisopropylethylamine (DIPEA) to all wells. Seal the plate and incubate at 60°C for 4 hours with orbital shaking.

  • Causality & Validation: DIPEA is chosen as a non-nucleophilic base; it scavenges the HCl byproduct generated during the SNAr reaction, driving it to completion without reacting with the scaffold itself. Self-Validation: Reserve Column 12 as a control containing the scaffold and DIPEA, but no amine. LC-MS sampling of 3 random experimental wells plus the control well must show >85% conversion to the 2-amino derivative, proving the chemical logic holds true before biological screening.

Protocol C: Resazurin-Based Broth Microdilution Assay (MIC Determination)

  • Step 1: Dilute the generated compounds (or baseline fragment) in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 256 µg/mL in a sterile 96-well assay plate. Ensure final DMSO concentration does not exceed 1% (v/v).

  • Step 2: Inoculate wells with standardized bacterial suspensions (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a final density of 5×105 CFU/mL.

  • Step 3: Incubate at 37°C for 16 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Causality & Validation: Traditional Optical Density (OD600) readings are easily confounded by the precipitation of hydrophobic sulfonamide derivatives. Resazurin acts as an orthogonal, metabolic viability indicator—live bacteria reduce the blue dye to pink, fluorescent resorufin. Self-Validation: The assay is only valid if the "Media Only" control remains blue (sterility confirmed), the "Bacteria + 1% DMSO" control turns pink (solvent non-toxicity confirmed), and the "Sulfamethoxazole" positive control yields an MIC within standard CLSI ranges.

Quantitative Data Presentation

The following table summarizes the expected baseline activity of the core scaffold versus its optimized derivatives, demonstrating the value of utilizing the 2-chloro substitution handle for library generation.

Compound ClassModificationTarget StrainExpected MIC Range (µg/mL)Primary Mechanism
Core Scaffold None (2-Chloro)S. aureus (Gram +)64 - 128Baseline CA / DHPS Inhibition
Core Scaffold None (2-Chloro)E. coli (Gram -)> 256Efflux / Poor Permeability
Derivatized Hit 2-(Phenylamino)S. aureus (Gram +)4 - 16Enhanced DHPS Affinity
Derivatized Hit 2-(Piperazinyl)E. coli (Gram -)16 - 32Improved Porin Permeation
Control SulfamethoxazoleS. aureus (Gram +)8 - 32DHPS Inhibition

References

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole Source: IJPS Journal4

  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity Source: Synthetic Communications - Taylor & Francis 2

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents Source: ResearchGate3

  • 2-chloro-1,3-thiazole-5-sulfonamide | 848362-00-5 Source: Sigma-Aldrich 1

Sources

Application Note: Evaluation of 2-chloro-1,3-thiazole-5-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Because this reaction is fundamental to respiration, pH regulation, and fluid secretion, CA inhibitors (CAIs) are highly valuable in clinical settings for treating glaucoma, edema, and certain cancers[1].

2-chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) is a highly relevant heterocyclic sulfonamide. The primary sulfonamide group ( −SO2​NH2​ ) acts as the critical pharmacophore, binding directly to the active-site zinc ion of the enzyme[2]. The 2-chloro-thiazole ring provides unique steric and electronic properties that can be leveraged to achieve isoform selectivity or to develop dual-action therapeutics, such as combined Autotaxin (ATX) and CA inhibitors for complex ocular conditions[1].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the inhibitory kinetics of 2-chloro-1,3-thiazole-5-sulfonamide using two orthogonal methodologies: the gold-standard Stopped-Flow CO₂ Hydration Assay and the high-throughput p-NPA Esterase Activity Assay.

Chemical Profile and Properties

Before initiating biological assays, it is critical to understand the physicochemical properties of the inhibitor to ensure proper handling, solubility, and storage.

Table 1: Chemical and Physical Properties

PropertySpecification
Chemical Name 2-chloro-1,3-thiazole-5-sulfonamide
CAS Number 848362-00-5
Molecular Formula C3​H3​ClN2​O2​S2​
Molecular Weight 198.65 g/mol
Physical Form Solid / Powder
Primary Target Carbonic Anhydrase (Zn²⁺ dependent active site)
Solubility Soluble in DMSO (recommended for stock solutions)

Mechanism of Action

The inhibitory mechanism of 2-chloro-1,3-thiazole-5-sulfonamide relies on the deprotonation of the sulfonamide group to a sulfonamidate anion ( −SO2​NH− ) at physiological pH. This anion displaces the zinc-bound water/hydroxide ion in the CA active site, forming a stable, catalytically inactive Enzyme-Inhibitor (E-I) complex[2].

Mechanism cluster_0 Carbonic Anhydrase Active Site Zn Zinc Ion (Zn²⁺) H2O Bound H₂O / OH⁻ (Catalytically Active) Zn->H2O Resting State Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Zn->Complex Inhibition Inhibitor 2-chloro-1,3-thiazole- 5-sulfonamide Inhibitor->Zn Displaces H₂O Coordinates via SO₂NH⁻

Fig 1. Binding mechanism of sulfonamide inhibitors to the zinc-dependent active site of CA.

Experimental Workflow Design

To ensure a high degree of trustworthiness and reproducibility, the evaluation of CA inhibitors requires a self-validating workflow. This involves parallel testing using a physiological substrate ( CO2​ ) and a surrogate substrate (4-nitrophenyl acetate)[3][4].

Workflow Prep Compound Preparation (10-20% DMSO Stock) Incubate Enzyme-Inhibitor Pre-incubation (15 min at Room Temp) Prep->Incubate Serial Dilution Split Assay Selection Incubate->Split Equilibrium Reached SF Stopped-Flow Assay (CO₂ Hydration, 557 nm) Split->SF Physiological Substrate Est Esterase Assay (p-NPA Hydrolysis, 405 nm) Split->Est High-Throughput Data Kinetic Data Acquisition (Initial Velocity Measurement) SF->Data Est->Data Analysis Non-linear Regression (Ki Determination) Data->Analysis Subtraction of Uncatalyzed Rate

Fig 2. Experimental workflow for evaluating CA inhibitors via stopped-flow and esterase assays.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

The stopped-flow method is the gold standard for measuring CA activity because the physiological hydration of CO2​ occurs on a millisecond timescale. This assay monitors the rapid pH drop associated with the generation of protons during CO2​ hydration using a pH indicator[2][5].

Scientific Rationale for Experimental Choices
  • Buffer Selection ( Na2​SO4​ ) : 20 mM Na2​SO4​ is used to maintain constant ionic strength. Unlike chloride ions, which can act as weak competitive inhibitors at the zinc active site, sulfate is virtually non-inhibitory, preventing assay interference[4].

  • Pre-incubation : Sulfonamides are tight-binding inhibitors, but their association with the active site can be relatively slow. A 15-minute pre-incubation ensures that the thermodynamic equilibrium of the E-I complex is fully established before the substrate is introduced[5].

  • Indicator : Phenol red (0.2 mM) is chosen because its pKa​ aligns perfectly with the assay pH (7.4-7.5), allowing precise spectrophotometric tracking of the initial pH drop at 557 nm[4].

Materials & Reagents
  • Instrument : Applied Photophysics stopped-flow instrument (or equivalent).

  • Buffer : 20 mM HEPES (pH 7.4), 20 mM Na2​SO4​ .

  • Indicator : 0.2 mM Phenol red.

  • Substrate : Saturated CO2​ solutions (concentrations ranging from 1.7 to 17 mM).

  • Enzyme : Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) at 5–12 nM final concentration.

Step-by-Step Procedure
  • Inhibitor Preparation : Dissolve 2-chloro-1,3-thiazole-5-sulfonamide in DMSO to create a 10 mM stock. Perform serial dilutions in distilled-deionized water (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation : Mix the diluted inhibitor solutions with the CA enzyme solution. Incubate at room temperature (20–25 °C) for exactly 15 minutes to allow E-I complex formation[2].

  • Assay Execution : Load the pre-incubated E-I mixture into one syringe of the stopped-flow instrument, and the CO2​ substrate solution into the second syringe.

  • Data Acquisition : Rapidly mix equal volumes from both syringes. Monitor the absorbance at 557 nm for 10–100 seconds.

  • Self-Validation Controls :

    • Uncatalyzed Blank: Run the assay with buffer + substrate (no enzyme) to determine the spontaneous CO2​ hydration rate.

    • Solvent Control: Run the assay with enzyme + substrate + 1% DMSO (no inhibitor) to establish the uninhibited baseline ( Vmax​ ).

  • Analysis : Extract the initial velocities from the first 5–10% of the reaction traces. Subtract the uncatalyzed rate from all measurements[4].

Protocol 2: p-NPA Esterase Activity Assay

While stopped-flow utilizes the physiological substrate, it is low-throughput. Carbonic anhydrases possess a promiscuous esterase activity, allowing them to hydrolyze 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol, a yellow chromophore. This provides a highly accessible, 96-well plate-compatible colorimetric assay[3][6].

Scientific Rationale for Experimental Choices
  • Substrate Selection : p-NPA is stable in slightly acidic to neutral conditions but rapidly turns into the highly absorptive 4-nitrophenolate ion upon enzyme-catalyzed hydrolysis, allowing direct kinetic measurement at 400-405 nm.

  • Kinetic Mode Reading : Endpoint assays are susceptible to false positives from compound autofluorescence or precipitation. Reading the plate in kinetic mode (measuring the slope of absorbance over time) isolates the true catalytic rate[7].

Materials & Reagents
  • Instrument : 96-well UV/Vis microplate reader.

  • Buffer : 50 mM Tris-SO₄, pH 7.4.

  • Substrate : 3 mM p-NPA (prepared fresh daily by dissolving in 10% acetonitrile, then diluting in buffer)[6].

  • Enzyme : Recombinant hCA (optimized concentration, typically 10-20 ng/µL)[7].

Step-by-Step Procedure
  • Plate Setup : To a 96-well clear plate, add 170 µL of Assay Buffer to the inhibitor wells.

  • Enzyme & Inhibitor Addition : Add 10 µL of the CA enzyme solution and 10 µL of the 2-chloro-1,3-thiazole-5-sulfonamide dilution series to the respective wells.

  • Pre-incubation : Incubate the plate in the dark at room temperature for 15 minutes[5].

  • Reaction Initiation : Rapidly add 10 µL of the 3 mM p-NPA substrate solution to all wells using a multichannel pipette (Final volume = 200 µL).

  • Data Acquisition : Immediately place the plate in the reader and monitor absorbance at 405 nm in kinetic mode for 5 to 15 minutes[7].

  • Self-Validation Controls : Include a Substrate Blank (Buffer + p-NPA, no enzyme) to account for spontaneous ester hydrolysis, and a Reference Inhibitor (e.g., Acetazolamide) to validate assay sensitivity[8].

Data Presentation and Interpretation

To determine the inhibition constant ( Ki​ ), the initial velocities obtained from either assay are plotted against inhibitor concentration. Because sulfonamides are often tight-binding inhibitors, Ki​ should be calculated using computer-assisted non-linear regression analysis (e.g., using the Morrison equation for tight binding or the Cheng-Prusoff equation for standard competitive inhibition)[4][8].

Table 2: Representative Data Structure for CA Isoform Profiling (Note: Data format represents standard profiling metrics for heterocyclic sulfonamides compared to the clinical standard Acetazolamide (AAZ)[4].)

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Acetazolamide (AAZ) 250.012.025.05.7
2-chloro-1,3-thiazole-5-sulfonamide Measured ValueMeasured ValueMeasured ValueMeasured Value
Assay Method Stopped-FlowStopped-FlowStopped-FlowStopped-Flow

By comparing the Ki​ values across different isoforms, researchers can determine the selectivity index of 2-chloro-1,3-thiazole-5-sulfonamide, which is critical for minimizing off-target effects in drug development.

References

  • Sigma-Aldrich . "2-chloro-1,3-thiazole-5-sulfonamide | 848362-00-5". Sigma-Aldrich Product Catalog.

  • Google Patents . "US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors". Google Patents. 1

  • RSC Publishing . "X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors". RSC Med. Chem.2

  • MDPI . "Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries". Int J Mol Sci.4

  • Taylor & Francis . "Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII...". Journal of Enzyme Inhibition and Medicinal Chemistry. 5

  • MDPI . "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity". Catalysts. 3

  • BenchChem . "Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay". BenchChem. 6

  • R&D Systems . "Recombinant Human Carbonic Anhydrase IX/CA9". R&D Systems Product Datasheet. 7

  • Sigma-Aldrich . "4-Nitrophenyl acetate esterase substrate 830-03-5". Sigma-Aldrich Product Catalog.

  • PubMed . "Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay". J Pharmacol Methods. 8

Sources

Efficacy Profiling of Thiazole Sulfonamides: From Target Engagement to In Vivo Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazole sulfonamides represent a privileged class of pharmacophores in modern drug discovery, primarily recognized for their potent inhibition of Carbonic Anhydrases (CAs)[1]. The sulfonamide moiety ( −SO2​NH2​ ) acts as the primary warhead, coordinating directly with the essential zinc ion ( Zn2+ ) in the CA active site, thereby displacing the zinc-bound hydroxide ion required for catalytic activity[2]. Meanwhile, the five-membered thiazole ring provides optimal lipophilicity, facilitating efficient transport across biological membranes and allowing structural fine-tuning to achieve isoform selectivity[3].

In oncology, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidosis to promote tumor survival and metastasis[1]. Conversely, the cytosolic isoforms hCA I and hCA II are ubiquitously expressed in normal tissues. Therefore, a robust experimental design must not only validate target engagement but also prove selectivity and physiological efficacy in hypoxia-driven models.

Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Upregulates Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis CO2 Hydration Inhibition Enzyme Inhibition (Reduced Acidosis) CAIX->Inhibition Drug Thiazole Sulfonamide Zinc Zn2+ Active Site Binding Drug->Zinc Binds Zinc->CAIX Blocks

Fig 1: Mechanism of hCA IX inhibition by thiazole sulfonamides in hypoxic tumors.

In Vitro Target Engagement: Stopped-Flow CO2​ Hydration Assay

Causality & Rationale: The physiological hydration of CO2​ catalyzed by CAs is one of the fastest known enzymatic reactions, with turnover numbers ( kcat​ ) reaching up to 106s−1 . Standard spectrophotometers suffer from dead times that obscure the initial reaction velocity. A stopped-flow device circumvents this by rapidly mixing the enzyme-inhibitor complex with CO2​ -saturated water in milliseconds, allowing the precise measurement of the transient pH drop[4].

Self-Validating System: The assay includes an uncatalyzed baseline control to establish the spontaneous hydration rate. Acetazolamide is run in parallel as a positive control reference to validate the calculated inhibition constant ( Ki​ )[5].

Step-by-Step Protocol:
  • Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl, 20 mM NaCl (to maintain constant ionic strength and prevent electrostatic interference), and 0.2 mM phenol red indicator, adjusted to pH 8.3[5].

  • Substrate Generation: Generate CO2​ -saturated water (approx. 34 mM) by continuously bubbling pure CO2​ gas into 200 mL of distilled, ice-cold water for at least 1 hour prior to the experiment[5].

  • Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (e.g., hCA II or hCA IX) with varying concentrations of the thiazole sulfonamide candidate for 15 minutes at 25°C to allow equilibrium binding.

  • Stopped-Flow Execution: Load the enzyme-inhibitor mixture into one drive syringe of the stopped-flow device and the CO2​ -saturated water into the second drive syringe[5].

  • Data Acquisition: Trigger the instantaneous 1:1 volume mixing in the reaction cell. Record the time required for the absorbance at 570 nm (phenol red) to drop from its maximum at pH 8.3 to the value corresponding to pH 6.3[5].

  • Kinetic Analysis: Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Cellular Efficacy: 3D Hypoxic Tumor Spheroid Models

Causality & Rationale: Standard 2D cell cultures in normoxia fail to express sufficient levels of hCA IX, leading to false-negative efficacy data. 3D spheroids naturally develop oxygen gradients, resulting in a hypoxic core that stabilizes HIF-1α and upregulates hCA IX, accurately mimicking the solid tumor architecture[6].

Self-Validating System: Pimonidazole (Hypoxyprobe) staining is utilized on a subset of untreated spheroids prior to drug administration. This confirms the physical presence of a hypoxic core, ensuring the model is primed for hCA IX-targeted therapy.

Step-by-Step Protocol:
  • Spheroid Formation: Seed HCT116 or MDA-MB-231 cells ( 103 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight, uniform spheroids[1].

  • Hypoxia Validation (QC): Treat a subset of spheroids with 100 µM Pimonidazole for 2 hours. Section and immunostain to confirm the hypoxic core.

  • Drug Treatment: Dose the spheroids with the thiazole sulfonamide candidates (ranging from 0.1 µM to 100 µM) and incubate for an additional 72 hours.

  • Viability Assessment: Use a 3D-optimized ATP luminescence assay to quantify cell viability. Measure the spheroid diameter daily using brightfield microscopy to assess growth inhibition.

In Vivo Validation: Tumor Xenograft Models

Causality & Rationale: While in vitro assays confirm target engagement, in vivo models are mandatory to evaluate the pharmacokinetic profile, bioavailability, and actual tumor growth suppression of the thiazole sulfonamides without inducing systemic toxicity[6].

Self-Validating System: Continuous body weight monitoring is paired with tumor volume measurements. This ensures that any observed tumor shrinkage is due to the specific pharmacological efficacy of the drug, rather than generalized systemic toxicity or cachexia[6].

Step-by-Step Protocol:
  • Inoculation: Subcutaneously inject 5×106 MDA-MB-231 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of female athymic nude mice[1].

  • Randomization: Once tumors reach a palpable volume of ~100 mm3 , randomize the mice into vehicle control and treatment groups (n=8 per group).

  • Administration: Administer the thiazole sulfonamide (e.g., 25-50 mg/kg) via intraperitoneal injection or oral gavage daily for 21 days.

  • Monitoring (QC): Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume as V=(length×width2)/2 . Monitor body weight simultaneously; a weight loss of >10% indicates unacceptable systemic toxicity[6].

Quantitative Data Summary

The following table outlines the quantitative thresholds and metrics required to validate a thiazole sulfonamide candidate for progression into advanced preclinical development.

Table 1: Quantitative Efficacy Metrics for Thiazole Sulfonamide Evaluation

MetricAssay / ModelAcceptable ThresholdPurpose
Ki​ (hCA IX) Stopped-Flow Kinetics< 10 nMConfirm primary target potency.
Selectivity Index Stopped-Flow Kinetics> 50-fold (vs hCA II)Ensure minimal systemic off-target effects.
IC50​ (3D) Spheroid Viability< 5 µMValidate cellular penetration and efficacy.
TGI (%) Xenograft Model> 50% Growth InhibitionProve in vivo therapeutic value.
Body Weight Change Xenograft Model< 10% reductionConfirm absence of gross systemic toxicity.

References

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis National Institutes of Health (PMC) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Biomimetic CO2 Capture Unlocked through Enzyme Mining: Discovery of a Highly Thermo- and Alkali-Stable Carbonic Anhydrase National Hellenic Research Foundation (EIE) URL:[Link]

  • Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery National Institutes of Health (PMC) URL: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme ACS Omega URL:[Link]

Sources

Application Notes & Protocols: A Framework for Investigating the Anticancer Potential of 2-chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Scientific Rationale

The pursuit of novel anticancer agents often involves the strategic combination of validated pharmacophores into new molecular scaffolds. 2-chloro-1,3-thiazole-5-sulfonamide is a compound of significant interest, positioned at the intersection of two well-established anticancer motifs: the thiazole ring and the sulfonamide group. While this specific molecule is not extensively characterized in anticancer literature, its structural components provide a strong rationale for its investigation as a potential therapeutic agent.

  • The Thiazole Moiety : Thiazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] In oncology, they are key components of molecules designed to inhibit critical cellular processes, most notably tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2][3]

  • The Sulfonamide Group : The arylsulfonamide group is the quintessential zinc-binding moiety for a major class of anticancer targets: the carbonic anhydrases (CAs).[4][5] Specifically, the tumor-associated isoforms CA IX and CA XII are crucial for cancer cell survival under hypoxic conditions, regulating intra- and extracellular pH to facilitate proliferation and metastasis.[2] The clinical validation of this target is underscored by sulfonamide-based inhibitors like SLC-0111, which has advanced to clinical trials.[3]

This guide provides a comprehensive experimental framework to systematically evaluate the anticancer potential of 2-chloro-1,3-thiazole-5-sulfonamide. We will operate on the primary hypothesis that the molecule functions as a carbonic anhydrase inhibitor and provide protocols to assess its cellular efficacy and elucidate its mechanism of action.

Section 2: Primary Target Hypothesis: Carbonic Anhydrase IX/XII Inhibition

2.1. Background & Rationale

Tumor hypoxia triggers the expression of hypoxia-inducible factor 1α (HIF-1α), which in turn upregulates the expression of transmembrane carbonic anhydrases, particularly CA IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By maintaining a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment (pHe), they empower cancer cells to thrive in conditions that are toxic to normal cells and promote invasion.[4] We hypothesize that 2-chloro-1,3-thiazole-5-sulfonamide, via its sulfonamide group, will bind to the zinc ion in the active site of CA IX/XII, inhibiting this process.

2.2. Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of CA IX in tumor pH regulation and the proposed inhibitory action of 2-chloro-1,3-thiazole-5-sulfonamide.

CAIX_Pathway cluster_Extracellular Extracellular Space (Low pH) cluster_Intracellular Intracellular Space (Neutral pH) cluster_Membrane Cell Membrane H_ion_out H+ CO2_out CO2 HCO3_out HCO3- H_ion_in H+ H_ion_in->H_ion_out export via other transporters CO2_in CO2 CAIX CA IX CO2_in->CAIX H2O H2O H2O->CAIX Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a induces HIF1a->CAIX upregulates expression of CAIX->HCO3_out export CAIX->H_ion_in Inhibitor 2-chloro-1,3-thiazole- 5-sulfonamide Inhibitor->CAIX Inhibits

Caption: Proposed inhibition of Carbonic Anhydrase IX (CA IX) by 2-chloro-1,3-thiazole-5-sulfonamide.

2.3. Experimental Workflow

The following workflow provides a logical progression for characterizing the compound from initial target-based screening to cellular mechanism of action studies.

Experimental_Workflow start Hypothesis: Compound inhibits CA IX/XII step1 Protocol 3.1: In Vitro CA IX/XII Enzyme Inhibition Assay start->step1 step2 Protocol 4.2: Cell Viability Assay (e.g., MTT) step1->step2 If potent inhibition step3 Data Analysis: Determine IC50 values (Table 1) step2->step3 step4 Protocol 5.1: Western Blot Analysis (HIF-1α, Apoptosis Markers) step3->step4 If cytotoxic step5 Data Analysis: Quantify Protein Expression (Table 2) step4->step5 end Conclusion: Elucidate Mechanism of Action step5->end

Caption: High-level workflow for investigating 2-chloro-1,3-thiazole-5-sulfonamide's anticancer effects.

Section 3: In Vitro Target Engagement

3.1. Protocol: Carbonic Anhydrase Inhibition Assay

Rationale: The first and most critical step is to confirm direct inhibition of the hypothesized targets, CA IX and XII. This is typically accomplished using a stopped-flow CO₂ hydration assay or a simpler esterase activity assay, as CAs also hydrolyze certain esters. Acetazolamide, a clinically used pan-CA inhibitor, should be used as a positive control.

Methodology (Esterase Assay Principle):

  • Enzyme Preparation: Recombinant human CA IX and XII enzymes are procured and diluted to a working concentration in the appropriate assay buffer (e.g., Tris-HCl).

  • Compound Preparation: 2-chloro-1,3-thiazole-5-sulfonamide is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Reaction Initiation: The reaction is initiated by adding a chromogenic substrate (e.g., 4-nitrophenyl acetate) to wells containing the enzyme and either the test compound, positive control (acetazolamide), or a vehicle control (DMSO).

  • Signal Detection: The enzyme-catalyzed hydrolysis of the substrate releases a colored product (4-nitrophenol), the formation of which is monitored spectrophotometrically over time by measuring absorbance at ~400 nm.

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition relative to the vehicle control is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined using non-linear regression analysis.

Section 4: Cellular Efficacy and Viability

4.1. Rationale

After confirming target engagement, the next logical step is to determine if enzyme inhibition translates to a cytotoxic or cytostatic effect in cancer cells. Cell viability assays are fundamental for this purpose. The MTT assay is a cost-effective and reliable colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability.[6] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

4.2. Protocol: Cell Viability (MTT Assay)

This protocol is designed for adherent cancer cell lines (e.g., MCF-7, HT-29) cultured in 96-well plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a breast cancer line known to express CA IX)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-chloro-1,3-thiazole-5-sulfonamide (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[7]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 2-chloro-1,3-thiazole-5-sulfonamide in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank control" (medium only, no cells).[6]

    • Causality Note: The vehicle control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent. The blank control is used for background subtraction.

  • Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Observe for the formation of a purple precipitate (formazan).

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to calculate the IC50 value.

4.3. Data Presentation: IC50 Determination

Summarize the results in a table for clear comparison across different cell lines and time points.

Cell LineTreatment Duration (hr)IC50 (µM) [95% CI]
MCF-748e.g., 5.2 [4.1-6.3]
HT-2948e.g., 8.9 [7.5-10.3]
MCF-772e.g., 2.8 [2.2-3.5]
HT-2972e.g., 4.1 [3.6-4.9]
Table 1: Example data table for summarizing the cytotoxic potency (IC50) of 2-chloro-1,3-thiazole-5-sulfonamide.

Section 5: Elucidating the Mechanism of Action (MoA)

5.1. Protocol: Western Blot Analysis

Rationale: If the compound shows cytotoxicity, Western blotting can be used to investigate whether it modulates the expression of proteins related to its hypothesized mechanism.[8] Key targets include:

  • HIF-1α: As CA IX activity is crucial for hypoxic cell survival, its inhibition may lead to destabilization or downregulation of HIF-1α.

  • Apoptosis Markers (Bax/Bcl-2): A shift in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a hallmark of apoptosis induction.[2]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 2-chloro-1,3-thiazole-5-sulfonamide at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes to denature proteins.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel until adequate separation is achieved.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

    • Causality Note: The loading control is crucial to confirm that equal amounts of protein were loaded in each lane, allowing for accurate comparison of target protein levels.[9]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify the band intensity of target proteins, normalized to the loading control.

5.2. Data Presentation: Western Blot Densitometry

Summarize the quantitative analysis of protein expression changes.

Treatment (vs. Vehicle Control)Fold Change in HIF-1α (Normalized to β-actin)Bax/Bcl-2 Ratio
0.5x IC50e.g., 0.85e.g., 1.5
1x IC50e.g., 0.60e.g., 2.8
2x IC50e.g., 0.35e.g., 4.5
Table 2: Example data table for summarizing Western blot densitometry results.

Section 6: Investigating Alternative Hypotheses

6.1. Rationale: Kinase Inhibition

The sulfonamide moiety, while classic for CA inhibition, is also present in numerous kinase inhibitors.[11][12] Kinases are a major class of oncology targets, and it is prudent to screen 2-chloro-1,3-thiazole-5-sulfonamide for off-target kinase activity, which may contribute to its cytotoxic effect or represent an alternative mechanism of action. Luminescence-based assays, such as the ADP-Glo™ assay, provide a robust and high-throughput method for measuring kinase activity by quantifying ADP production.[13][14]

6.2. Protocol: General Kinase Inhibition Assay (ADP-Glo™ Principle)

Procedure:

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase of interest (e.g., from a panel of common oncogenic kinases like EGFR, CDK2, etc.), its specific substrate, and ATP in a kinase reaction buffer.

    • Add serially diluted 2-chloro-1,3-thiazole-5-sulfonamide or a known inhibitor (positive control, e.g., Staurosporine).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[14]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal from this newly synthesized ATP.[14] Incubate for 30 minutes.

  • Luminescence Measurement: Record the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate percent inhibition relative to a vehicle control and determine IC50 values as described for the CA and MTT assays.

Section 7: References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem. Available from:

  • Supuran, C. T., & Capasso, C. (2000). Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 10(18), 2123-2127. Available from: [Link]

  • Khasawneh, H. E. N., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. Available from: [Link]

  • Khasawneh, H. E. N., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. ResearchGate. Available from: [Link]

  • Nasr, T., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 16(5), 104703. Available from: [Link]

  • El-Naggar, A. M., et al. (2025). Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2498879. Available from: [Link]

  • The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. The Scientist. Available from: [Link]

  • Wang, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 45. Available from: [Link]

  • Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 9(2), 398-411. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

Sources

2-chloro-1,3-thiazole-5-sulfonamide as a building block in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-1,3-thiazole-5-sulfonamide as a Core Building Block in Next-Generation Drug Discovery

Scientific Rationale & Mechanistic Insights

In modern medicinal chemistry, the design of multi-targeted therapeutics and isoform-selective inhibitors relies heavily on versatile, functionally dense building blocks. 2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) has emerged as a highly privileged scaffold in this domain[1].

The utility of this molecule stems from its dual-functional nature:

  • The 5-Sulfonamide Group (Zinc-Binding Group): The primary sulfonamide acts as a classical zinc-binding group (ZBG). In the active site of Carbonic Anhydrase (CA) isozymes, the deprotonated sulfonamide anion coordinates directly with the catalytic Zn²⁺ ion[2]. Mechanistically, the electron-deficient thiazole ring plays a critical role by lowering the pKa of the sulfonamide group. This ensures a higher fraction of the active anionic species at physiological pH compared to standard benzenesulfonamides, dramatically enhancing binding affinity.

  • The 2-Chloro Handle (Reactive Center): The electron-withdrawing nature of both the thiazole nitrogen (at position 3) and the sulfonyl group (at position 5) renders the C2 position highly electrophilic. This activates the 2-chloro group for rapid Nucleophilic Aromatic Substitution (SNAr) with various amines, thiols, and alkoxides, allowing for late-stage diversification[2].

Recent drug discovery campaigns have utilized this scaffold to develop dual Autotaxin (ATX) and Carbonic Anhydrase (CA) inhibitors. ATX converts lysophosphatidylcholine to lysophosphatidic acid (LPA), driving inflammation, while CA regulates aqueous humor production. Dual ATX/CA inhibitors synthesized from this building block show profound efficacy in treating ocular conditions like glaucoma by simultaneously reducing fluid production and facilitating drainage[1].

Workflow Visualization

G A 2-Chloro-1,3-thiazole- 5-sulfonamide B SNAr Reaction (Amines/Thiols) A->B Nucleophilic Attack C Pd-Catalyzed Cross-Coupling A->C Organometallic Reagents D Thiazole-5-sulfonamide Derivatives Library B->D C->D E CA IX/XII Inhibition (Anticancer) D->E Zinc Binding F Dual ATX/CA Inhibition (Glaucoma) D->F Multi-target Engagement

Workflow for generating multi-target inhibitors from 2-chloro-1,3-thiazole-5-sulfonamide.

Experimental Methodologies

Protocol 1: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of 2-amino-1,3-thiazole-5-sulfonamide derivatives, a common pathway for generating CA inhibitors[2].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-1,3-thiazole-5-sulfonamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state (Meisenheimer complex) during the SNAr reaction, significantly accelerating the substitution rate.

  • Reagent Addition: Add the desired nucleophile (e.g., a functionalized primary amine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It functions to scavenge the HCl byproduct generated during the substitution. This prevents the protonation of the nucleophilic amine, driving the reaction equilibrium forward without competing for the electrophilic C2 carbon.

  • Reaction Execution: Heat the mixture to 80°C under an inert argon atmosphere for 4–6 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation: The disappearance of the starting material mass [M+H]⁺ and the emergence of the product mass confirms conversion. If unreacted starting material remains, the amine may be too sterically hindered, requiring elevated temperatures or microwave irradiation.

  • Workup: Cool the reaction to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine.

    • Causality: Multiple aqueous washes (specifically with LiCl) are critical to partition and remove the high-boiling DMF solvent from the organic phase prior to isolation.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol 2: Self-Validating Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Carbonic anhydrases possess exceptionally high catalytic turnover rates ( kcat​≈106 s−1 ). Standard steady-state colorimetric assays cannot capture the initial velocity accurately. Real-time stopped-flow spectrophotometry is mandatory for reliable kinetic data[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na₂SO₄.

    • Causality: Na₂SO₄ is used to maintain a constant, high ionic strength. This ensures stable enzyme conformation and prevents fluctuations in the activity coefficient of the reacting species, yielding reproducible kinetics[3].

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a known concentration of substrate (~15 mM).

  • Indicator Addition: Add Phenol Red (0.2 mM) to the enzyme buffer solution.

    • Causality: The hydration of CO₂ produces H⁺, causing a rapid drop in pH. Phenol Red allows real-time optical monitoring of this pH drop at an absorbance of 557 nm.

  • Pre-incubation: Incubate the recombinant enzyme (e.g., hCA II or IX) with varying concentrations of the synthesized thiazole-sulfonamide inhibitor for 15 minutes at 20°C.

    • Causality: CA-inhibitor interactions can exhibit slow association rates. Pre-incubation ensures that the binding equilibrium is fully established prior to the rapid introduction of the CO₂ substrate, preventing artifactual shifts in the calculated IC₅₀.

  • Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂ solution in the stopped-flow instrument. Record the initial velocity of the absorbance decay.

  • Self-Validation (Control): Run the assay in parallel using Acetazolamide (a standard, clinically used CA inhibitor).

    • Causality: Acetazolamide serves as a positive control system. If the calculated Ki​ for Acetazolamide deviates from established literature values (~12 nM for hCA II), the assay parameters (e.g., CO₂ saturation levels, enzyme viability) must be recalibrated before testing novel compounds.

Quantitative Data Presentation

The structural modifications at the C2 position of the 1,3-thiazole-5-sulfonamide core dictate target selectivity and potency. The table below summarizes representative structure-activity relationship (SAR) profiles based on recent multi-target drug discovery paradigms[1][2].

Table 1: Representative SAR Profile of Thiazole-5-sulfonamide Derivatives

Compound Modification (C2 Position)Primary Target(s)Representative Activity (IC₅₀ / Ki​ )Mechanistic Rationale
2-Chloro (Starting Material)hCA II> 500 nMWeak binding; lacks extended interactions in the active site.
2-(Alkylamino) substitution hCA IX10 - 50 nM"Tail approach"; the alkyl chain interacts with the hydrophobic pocket of tumor-associated CA IX.
2-(Arylamino) substitution hCA XII3 - 15 nMFacilitates π−π stacking with active site aromatic residues.
Piperidine-1-carboxylate tail ATX / CA< 10 nM (Dual)The bulky tail fills the ATX lipid pocket while the sulfonamide retains potent CA Zn²⁺ binding[1].

References

  • 1,2-Thiazole-5-sulfonamide|CAS 1934816-85-9 - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (PMC)
  • Source: Journal of Medicinal Chemistry (via FLORE)
  • US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors Source: Google Patents URL

Sources

Laboratory procedure for the purification of 2-chloro-1,3-thiazole-5-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) is a highly functionalized heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of dual Autotaxin (ATX) and Carbonic Anhydrase (CA) inhibitors[1].

Because the compound features both an electron-deficient, halogenated thiazole core and a highly polar primary sulfonamide moiety, it presents unique challenges during isolation[2]. Trace impurities—such as unreacted sulfonyl chlorides, regioisomers, or hydrolysis byproducts—can poison downstream palladium-catalyzed cross-coupling reactions or skew high-throughput biological assays[3]. As a Senior Application Scientist, I have designed this protocol to move beyond basic step-by-step instructions, providing the mechanistic causality required to establish a self-validating purification system.

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the molecule's fundamental properties. The data below provides the analytical baseline required to track the compound during chromatography and crystallization[4][5].

Table 1: Physicochemical Properties of 2-chloro-1,3-thiazole-5-sulfonamide

Property Value Analytical Significance
CAS Number 848362-00-5 Standard registry identification[4].
Molecular Formula C3H3ClN2O2S2 Determines isotopic distribution in MS.
Monoisotopic Mass 197.93245 Da Target mass for high-res LC-MS tracking[5].
Predicted CCS ([M+H]+) 135.8 Ų Ion mobility baseline for structural confirmation[5].

| Physical Form | Powder (Stable at RT) | Dictates solid-handling and dissolution strategies[4]. |

Mechanistic Rationale for Purification (Expert Insights)

A robust purification protocol is not a static recipe; it is a dynamic response to the molecule's chemical environment. The purification of 2-chloro-1,3-thiazole-5-sulfonamide is governed by its dual hydrogen-bonding capability and enhanced acidity .

The primary sulfonamide group ( −SO2​NH2​ ) acts as both a strong hydrogen bond donor and acceptor. Furthermore, the electronegative 2-chloro substituent inductively withdraws electron density from the thiazole ring, increasing the acidity of the sulfonamide protons compared to standard alkyl sulfonamides.

  • In Normal-Phase Chromatography: The strong interaction between the sulfonamide protons and the silanol groups on the silica stationary phase causes severe retention. A highly polar mobile phase (e.g., Ethyl Acetate) is strictly required to disrupt these hydrogen bonds and achieve elution[3].

  • In Reversed-Phase HPLC: The compound's high polarity leads to early elution on C18 columns. To prevent peak tailing caused by the partial ionization of the acidic sulfonamide protons, the aqueous mobile phase must be buffered with an acidic modifier (e.g., 0.1% Formic Acid) to maintain the molecule in a fully protonated, neutral state[1].

Purification Decision Matrix

G Crude Crude Mixture 2-chloro-1,3-thiazole-5-sulfonamide TLC LC-MS & TLC Profiling Determine Impurity Load Crude->TLC Flash Normal-Phase Flash Silica Gel, Hexane/EtOAc TLC->Flash High Impurities (>15%) HPLC Prep-HPLC (RP-C18) H2O/MeCN + 0.1% FA TLC->HPLC Complex Matrix / Isomers Cryst Recrystallization EtOAc / Heptane TLC->Cryst High Initial Purity (>85%) PureF Purified Intermediate (>95% Purity) Flash->PureF PureH Analytical Grade (>99% Purity) HPLC->PureH PureC Bulk Crystalline (>98% Purity) Cryst->PureC

Workflow decision matrix for the purification of 2-chloro-1,3-thiazole-5-sulfonamide.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography

Best for: Crude mixtures with high impurity loads (>15%).

  • Sample Preparation: Dissolve the crude 2-chloro-1,3-thiazole-5-sulfonamide in a minimal volume of Dichloromethane (DCM). If solubility is poor, add up to 5% Methanol or pre-absorb the crude mixture onto Celite (dry loading) to prevent band broadening.

  • Column Equilibration: Equilibrate a standard silica gel column (40–63 μm) with 100% Hexane.

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 10% Ethyl Acetate in Hexane (washes away non-polar organic impurities).

    • 2–8 CV: Linear gradient from 10% to 60% Ethyl Acetate. The target compound typically elutes between 40–50% Ethyl Acetate due to the strong hydrogen bonding of the sulfonamide[2].

  • Self-Validation: Spot fractions on a TLC plate (eluent: 1:1 Hexane/EtOAc). Visualize using UV light (254 nm) and stain with potassium permanganate ( KMnO4​ ). The sulfonamide will appear as a distinct UV-active spot that slowly reduces the stain.

Protocol B: Reversed-Phase Preparative HPLC

Best for: Isolating analytical-grade material (>99% purity) from complex matrices or separating closely related regioisomers.

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 μm PTFE syringe filter to protect the column frit.

  • System Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 μm). Set the flow rate to 20 mL/min and monitor UV absorbance at 254 nm and 280 nm[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Execution: Follow the gradient outlined in Table 2 .

  • Recovery: Pool the pure fractions and lyophilize (freeze-dry) to remove water and acetonitrile, yielding the product as a white to off-white powder.

Table 2: Preparative HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Mechanistic Purpose
0.0 - 2.0 95 5 Column equilibration and injection stabilization.

| 2.0 - 15.0 | 95 50 | 5 50 | Slow ramp to resolve the polar sulfonamide from matrix. | | 15.0 - 17.0 | 5 | 95 | High-organic wash to clear hydrophobic impurities. | | 17.0 - 20.0 | 95 | 5 | Re-equilibration for the next injection. |

Protocol C: Solvent/Anti-Solvent Recrystallization

Best for: Scalable, bulk purification of material that is already >85% pure.

  • Dissolution: Suspend the crude solid in a minimal volume of hot Ethyl Acetate (approx. 60 °C). Stir continuously until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise to the hot solution until the mixture becomes faintly cloudy (the cloud point).

  • Annealing: Add exactly 1-2 drops of Ethyl Acetate to clear the solution, remove from heat, and allow it to cool to room temperature undisturbed. This slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding matrix impurities[3].

  • Harvesting: Once cooled to room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield. Filter the resulting crystals under a vacuum and wash with ice-cold Heptane. Dry under a high vacuum for 12 hours.

Quantitative Method Comparison

To aid in laboratory planning, the expected outcomes of each purification strategy are summarized below.

Table 3: Method Comparison and Expected Outcomes

Purification Method Ideal Starting Purity Expected Final Purity Yield Recovery Scalability
Flash Chromatography < 85% 95 - 97% 75 - 85% High (Multi-gram)
Preparative HPLC Any (Complex Matrix) > 99% 60 - 70% Low (Milligrams)

| Recrystallization | > 85% | > 98% | 80 - 90% | Very High (Kilogram) |

Sources

Application Note: Synthesis and Derivatization Strategies for 2-Chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 2-chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) serves as a highly versatile and privileged building block[1]. The molecular architecture of this compound offers two distinct, yet complementary, sites for functionalization and biological engagement:

  • The C5-Sulfonamide Group: A classic zinc-binding pharmacophore essential for the competitive inhibition of Carbonic Anhydrase (CA) metalloenzymes[2].

  • The C2-Chlorine Atom: An exceptionally labile leaving group. The intrinsic electron deficiency of the thiazole ring is further exacerbated by the electron-withdrawing nature of the C5-sulfonamide group. This stereoelectronic push-pull system drastically lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

By systematically derivatizing the C2 position, researchers can construct libraries of dual-acting Autotaxin (ATX) and Carbonic Anhydrase (CA) inhibitors. These dual-modulators are currently under intense investigation for the treatment of ocular conditions (such as glaucoma), cancer, edema, and inflammatory diseases[2].

Pathway A Thiazole-5-sulfonamide Derivatives B Autotaxin (ATX) Inhibition A->B Binds Active Site C Carbonic Anhydrase (CA) Inhibition A->C Zn2+ Chelation D Decreased LPA Production B->D E Reduced Intraocular Pressure C->E D->E

Caption: Dual inhibition of ATX and CA pathways by thiazole-5-sulfonamide derivatives.

Strategic Workflow for Derivatization

Workflow Start 2-Chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) SNAr_N SNAr (Amines) DIPEA, DMF, 80°C Start->SNAr_N SNAr_S SNAr (Thiols) K2CO3, Acetone, RT Start->SNAr_S Suzuki Suzuki Coupling Pd(dppf)Cl2, 100°C Start->Suzuki Prod_N 2-Amino Derivatives SNAr_N->Prod_N Prod_S 2-Thio Derivatives SNAr_S->Prod_S Prod_C 2-Aryl Derivatives Suzuki->Prod_C

Caption: Synthetic workflow for derivatizing 2-chloro-1,3-thiazole-5-sulfonamide.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Experimental choices (solvents, bases, temperatures) are explicitly justified to ensure reproducibility and logical troubleshooting.

Protocol A: Synthesis of 2-Amino Derivatives via SNAr

This protocol utilizes primary or secondary amines to generate 2-amino-1,3-thiazole-5-sulfonamide analogs.

  • Mechanistic Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because its highly polar, aprotic nature stabilizes the negatively charged Meisenheimer complex transition state during the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Procedure:

    • Charge a dry, round-bottom flask with 2-chloro-1,3-thiazole-5-sulfonamide (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Add DIPEA (2.0 equiv, 2.0 mmol) to the solution, followed by the dropwise addition of the desired amine (1.2 equiv, 1.2 mmol).

    • Heat the reaction mixture to 80°C and stir for 4–6 hours.

    • Self-Validation Step: Monitor via TLC (EtOAc:Hexane, 1:1). The starting material (UV active at 254 nm) should disappear. Confirm product formation via LC-MS (look for the [M+H]+ peak and the disappearance of the characteristic 3:1 chlorine isotope pattern).

    • Quench the reaction with ice water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of 2-Thio Derivatives via SNAr

This protocol utilizes thiols to generate 2-thioether derivatives.

  • Mechanistic Causality: Thiols are highly nucleophilic (soft nucleophiles). A mild inorganic base like Potassium Carbonate ( K2​CO3​ ) is sufficient to deprotonate the thiol ( pKa​≈10 ) to form the highly reactive thiolate anion without causing side reactions at the sulfonamide group. Acetone is chosen as the solvent because it dissolves the organic reagents while facilitating the precipitation of the KCl byproduct, driving the reaction forward via Le Chatelier's principle.

  • Procedure:

    • Suspend K2​CO3​ (1.5 equiv, 1.5 mmol) in anhydrous acetone (10 mL).

    • Add the desired thiol (1.1 equiv, 1.1 mmol) and stir at room temperature for 15 minutes to pre-form the thiolate anion.

    • Add 2-chloro-1,3-thiazole-5-sulfonamide (1.0 equiv, 1.0 mmol) in one portion.

    • Stir the reaction at room temperature for 2–3 hours.

    • Self-Validation Step: Perform an Ellman’s reagent test on a micro-aliquot. The absence of a yellow color indicates the complete consumption of the free thiol.

    • Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Protocol C: Synthesis of 2-Aryl Derivatives via Suzuki-Miyaura Coupling

This protocol installs aryl or heteroaryl groups at the C2 position.

  • Mechanistic Causality: The C-Cl bond in thiazoles can be resistant to oxidative addition compared to C-Br or C-I bonds. Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic 1,4-Dioxane/Water mixture is critical to dissolve both the organic substrates and the inorganic base ( Na2​CO3​ ), which is required for the transmetalation step.

  • Procedure:

    • In a microwave vial, combine 2-chloro-1,3-thiazole-5-sulfonamide (1.0 equiv, 1.0 mmol), aryl boronic acid (1.2 equiv, 1.2 mmol), and Na2​CO3​ (2.0 equiv, 2.0 mmol).

    • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5.0 mL).

    • Add Pd(dppf)Cl2​ (0.05 equiv, 0.05 mmol) under a steady stream of nitrogen. Seal the vial.

    • Heat the mixture at 100°C for 12 hours.

    • Self-Validation Step: Monitor the disappearance of the boronic acid via TLC. Mass spectrometry will confirm the loss of the chlorine isotope cluster and the appearance of the coupled mass.

    • Filter through a pad of Celite, extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the optimal conditions, expected yields, and reaction parameters for the three derivatization strategies, providing a quick-reference guide for bench scientists.

Reaction TypeBond FormedReagents & CatalystsSolvent & TempReaction TimeTypical Yield
SNAr (Amines) C–NPrimary/Secondary Amine, DIPEADMF, 80°C4 – 6 hours75% – 90%
SNAr (Thiols) C–SThiol, K2​CO3​ Acetone, 25°C2 – 3 hours85% – 95%
Suzuki Coupling C–CAryl Boronic Acid, Pd(dppf)Cl2​ , Na2​CO3​ Dioxane/H₂O, 100°C12 – 16 hours60% – 80%

References

  • Hert et al. "US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors". Google Patents.

Sources

Troubleshooting & Optimization

Assessing the stability of 2-chloro-1,3-thiazole-5-sulfonamide under experimental conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the stability and assay integration of halogenated heterocyclic building blocks. 2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) is a highly valuable pharmacophore fragment, prominently utilized in the synthesis of dual ATX/CA inhibitors () and mGluR2 antagonists ().

However, its unique electronic structure makes it susceptible to specific degradation pathways under standard laboratory conditions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Physicochemical Properties & Baseline Stability

Before troubleshooting, it is critical to understand the baseline parameters of the compound. The data below synthesizes expected stability metrics based on its chemical structure and supplier baseline data ().

Property / ConditionValue / ObservationImpact on Experiment
Molecular Formula C₃H₃ClN₂O₂S₂ ()Low molecular weight fragment; highly polarizable.
Aqueous Solubility (pH 7.4) < 0.1 mg/mLHigh risk of precipitation in assay media without carrier solvent.
Stability in Tris Buffer (37°C) t1/2​ < 4 hoursRapid degradation; causes false negatives in in vitro assays.
Stability in HEPES (37°C) t1/2​ > 48 hoursStable; recommended for prolonged enzymatic incubations.
Storage Condition (Powder) Room Temperature (Desiccated)Moisture sensitive over long-term storage; requires dry environment.

Part 2: Troubleshooting FAQs

Q1: Why does my compound show rapid degradation during in vitro enzymatic assays?

The Causality: The C2 position of the thiazole ring is highly electrophilic. The thiazole nitrogen inherently withdraws electron density, a dynamic that is synergistically amplified by the strong electron-withdrawing effect (-I, -M) of the 5-sulfonamide group. This renders the C-Cl bond extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) . If your assay buffer contains primary amines (e.g., Tris buffer) or thiol-based reducing agents (e.g., DTT, β -mercaptoethanol), these nucleophiles will rapidly attack the C2 position, displacing the chloride ion and converting your active compound into an inactive 2-substituted adduct.

The Solution: Immediately transition your assays to non-nucleophilic, zwitterionic buffers such as HEPES or MOPS. Eliminate DTT from the buffer unless absolutely required by the enzyme, in which case, minimize pre-incubation times.

SNAr_Pathway A 2-Chloro-1,3-thiazole-5-sulfonamide (Electrophile) C Meisenheimer Complex (Transient Intermediate) A->C Nucleophilic Attack (C2) B Tris Buffer / DTT (Nucleophile) B->C Amine/Thiol Donation D 2-Substituted Adduct (Degradant) + HCl C->D Chloride Elimination

Fig 1. SNAr degradation pathway of 2-chloro-1,3-thiazole-5-sulfonamide by nucleophilic buffers.

Q2: I am observing inconsistent dose-response curves. Is this a solubility or stability issue?

The Causality: It is likely a combination of both. 2-chloro-1,3-thiazole-5-sulfonamide is a planar, halogenated molecule with poor baseline aqueous solubility. If diluted directly into aqueous media, micro-precipitates form, artificially lowering the effective concentration. Furthermore, if the stock is repeatedly subjected to freeze-thaw cycles in a hydrated state, the sulfonamide group can undergo slow hydrolysis.

The Solution: Implement a strict anhydrous DMSO stock protocol. By maintaining the compound in a non-nucleophilic, aprotic solvent until the exact moment of assay execution, you bypass both precipitation and hydrolysis.

Workflow S1 Dry Powder (Desiccated, RT) S2 Dissolve in Anhydrous DMSO S1->S2 S3 LC-MS Validation (m/z 197.0) S2->S3 S4 Dilute in HEPES (pH 7.4) S3->S4 S5 In Vitro Assay (<1% DMSO) S4->S5

Fig 2. Validated workflow for DMSO stock preparation and aqueous assay integration.

Q3: Can I use standard basic workups (e.g., 1M NaOH) during synthesis scale-up?

The Causality: No. The use of strong aqueous bases (NaOH, KOH) will cause direct nucleophilic displacement of the chloride by hydroxide ions, yielding 2-hydroxy-1,3-thiazole-5-sulfonamide (which rapidly tautomerizes to the inactive thiazolone). Extreme pH will also risk the hydrolysis of the sulfonamide group.

The Solution: Utilize mild, non-nucleophilic bases (e.g., saturated NaHCO3​ ) for aqueous workups, and maintain the separation funnel temperature below 5°C to kinetically suppress degradation.

Part 3: Validated Experimental Protocol

To ensure absolute trustworthiness in your data, utilize this Self-Validating Assay Preparation Protocol . This method incorporates built-in analytical checks to confirm compound integrity prior to biological evaluation.

Step 1: Anhydrous Stock Generation

  • Equilibrate the desiccated vial of 2-chloro-1,3-thiazole-5-sulfonamide to room temperature for 30 minutes before opening to prevent ambient moisture condensation.

  • Dissolve the powder in Anhydrous DMSO (water content <0.005%) to a concentration of 10 mM.

  • Vortex gently until optically clear.

Step 2: Baseline Integrity Validation (Self-Validation Check)

  • Extract a 5 µL aliquot and dilute into 95 µL of Acetonitrile.

  • Run a rapid LC-MS (ESI-negative mode).

  • Validation Gate: Confirm the presence of the parent mass at [M-H]⁻ 197.0 m/z . Ensure no peaks corresponding to the hydrolyzed product (m/z 179.0) are present.

Step 3: Buffer Preparation & Dilution

  • Prepare a 50 mM HEPES buffer, adjusted to pH 7.4 using KOH (do not use Tris or primary amine buffers).

  • Perform serial dilutions of the compound in the HEPES buffer immediately prior to the assay.

  • Ensure the final DMSO concentration in the assay well does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

Step 4: Post-Assay Stability Check (Self-Validation Check)

  • Quench with an equal volume of cold Acetonitrile and centrifuge at 10,000 x g for 5 minutes.

  • Validation Gate: Re-analyze the supernatant via LC-MS. The peak area of the parent compound must be >95% relative to the baseline check in Step 2. If degradation is observed, re-evaluate buffer components for hidden nucleophiles.

References

  • Title: US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors Source: Google Patents URL
  • Title: WO2006099972A1 - Acetylenyl-pyrazolo-pyrimidine derivatives as mglur2 antagonists Source: Google Patents URL
  • Title: PubChemLite - 2-chloro-1,3-thiazole-5-sulfonamide (C3H3ClN2O2S2) Source: PubChem URL: [Link]

Technical Support Center: Scale-Up Production of 2-Chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This hub is dedicated to troubleshooting the scale-up synthesis of 2-chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5), a highly functionalized heterocyclic building block critical for the development of sulfonamide-based therapeutics and dual ATX/CA inhibitors[1].

Scaling this molecule from bench-scale (grams) to pilot-plant scale (kilograms) introduces severe chemical engineering challenges, specifically regarding exothermic runaway, toxic gas generation, and the hydrolytic instability of key intermediates[2]. This guide provides mechanistic troubleshooting, quantitative scaling data, and self-validating protocols designed for process chemists and drug development professionals.

Synthetic Workflow & Mechanistic Pathway

G SM 2-Chloro-5-chloromethylthiazole (Starting Material) Step1 Thiolation (NaSH) Exothermic, H2S Risk SM->Step1 Int1 2-Chlorothiazole-5-thiol (Intermediate 1) Step1->Int1 Step2 Oxidation (Cl2/H2O or SO2Cl2) Highly Exothermic, Corrosive Int1->Step2 Int2 2-Chlorothiazole-5-sulfonyl chloride (Intermediate 2) Step2->Int2 Step3 Amination (Anhydrous NH3) Hydrolysis Risk Int2->Step3 Product 2-Chloro-1,3-thiazole-5-sulfonamide (Target Product) Step3->Product

Caption: Synthetic workflow for 2-chloro-1,3-thiazole-5-sulfonamide scale-up.

Troubleshooting & FAQs

Phase 1: Thiolation

Q: During the thiolation of 2-chloro-5-chloromethylthiazole, we observe dangerous pressure buildup and variable yields at the 10 kg scale. How can we mitigate this? Causality: The nucleophilic displacement of the chloromethyl group using sodium hydrosulfide (NaSH) is highly exothermic[2]. At scale, poor heat dissipation leads to localized hot spots, which accelerates the decomposition of NaSH into toxic hydrogen sulfide (H₂S) gas. This causes pressure spikes and depletes your nucleophile, leading to incomplete conversion. Solution: Transition from batch addition to a controlled semi-batch process. Dose the NaSH solution continuously over 4-6 hours while maintaining the internal temperature strictly below 15°C. Crucially, maintain the reaction pH > 8; this ensures the chemical equilibrium strongly favors the active hydrosulfide anion (HS⁻) rather than volatile H₂S.

Phase 2: Oxidation

Q: The oxidation of 2-chlorothiazole-5-thiol to the sulfonyl chloride using Cl₂/H₂O results in a sticky, intractable byproduct and low purity. What is the mechanistic cause? Causality: The oxidation of a thiol to a sulfonyl chloride proceeds through highly reactive sulfenyl and sulfinyl chloride intermediates[2]. The final product, 2-chlorothiazole-5-sulfonyl chloride, is fiercely electrophilic. If the temperature exceeds 5°C, or if the product remains in the aqueous phase too long, water acts as a competing nucleophile, hydrolyzing the sulfonyl chloride into the corresponding, unreactive sulfonic acid (the "sticky byproduct"). Solution: Utilize a biphasic solvent system (e.g., Dichloromethane/Water). As the sulfonyl chloride forms, it immediately partitions into the organic (DCM) layer, shielding it from aqueous hydrolysis. Maintain the reaction temperature between -5°C and 0°C using a high-capacity jacketed chiller.

Phase 3: Amination

Q: In the final amination step, we are seeing up to 15% of the sulfonic acid byproduct instead of the desired sulfonamide. How do we prevent this? Causality: Amination is typically achieved using ammonia[2]. If aqueous ammonia (NH₄OH) is used at scale, the extended addition times mean the sulfonyl chloride is exposed to water for prolonged periods. The rate of hydrolysis outcompetes the rate of amination, especially as the local concentration of ammonia fluctuates during mixing. Solution: Eliminate water from the system entirely. Dissolve the 2-chlorothiazole-5-sulfonyl chloride in an anhydrous aprotic solvent (e.g., THF or DCM). Sparge anhydrous ammonia (NH₃) gas directly into the solution at -10°C. This guarantees that amination is the only possible pathway, yielding pure 2-chloro-1,3-thiazole-5-sulfonamide.

Scale-Up Quantitative Data

The following table summarizes the critical process parameters and optimization strategies required when moving from a 10g lab scale to a 10kg pilot scale.

Process ParameterLab Scale (10g)Pilot Scale (10kg)Mechanistic Optimization Strategy
Thiolation Yield 92%>88%Semi-batch NaSH addition; pH > 8 to retain HS⁻ nucleophile.
Oxidation Temp 0°C-5°C to 0°CBiphasic DCM/H₂O system; high-capacity jacketed cooling.
Amination Byproduct <2%<3%Switch from aq. NH₄OH to anhydrous NH₃ in aprotic solvent.
Overall Purity >99%>98%Final recrystallization from EtOH/Water; bypass chromatography.

Self-Validating Experimental Protocol (10kg Pilot-Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific Go/No-Go Criteria are met.

Step 1: Thiol Synthesis
  • Charge a 50L glass-lined reactor with 2-chloro-5-chloromethylthiazole (1.0 eq) and ethanol (20 L)[2].

  • Cool the reactor jacket to 5°C.

  • System Validation: Ensure the reactor vent is actively routed to a 2M NaOH scrubber to capture any fugitive H₂S gas.

  • Slowly dose a 30% aqueous NaSH solution (1.2 eq) over 4 hours via a metering pump, keeping the internal temperature < 15°C[2].

  • Go/No-Go Criterion: Monitor by HPLC. The reaction is complete only when the starting material peak is <1%. If pH drops below 8, pause addition immediately to prevent H₂S off-gassing.

Step 2: Oxidation to Sulfonyl Chloride
  • Transfer the crude thiol intermediate to a 100L reactor. Add DCM (30 L) and water (10 L) to create a biphasic system.

  • Cool the mixture to -5°C.

  • Bubble Cl₂ gas (3.5 eq) slowly through the dispersion, maintaining the internal temperature < 0°C[2].

  • Go/No-Go Criterion: The organic layer must turn a distinct yellow/orange. A sudden loss of color indicates rapid hydrolysis to the sulfonic acid.

  • Immediately upon complete conversion (verified by TLC), separate the phases. Dry the organic (DCM) layer over anhydrous MgSO₄ and filter[2]. Do not hold the biphasic mixture overnight.

Step 3: Amination to Sulfonamide
  • Transfer the dry DCM solution of the sulfonyl chloride to a clean, dry 100L reactor.

  • Cool the solution to -10°C.

  • Sparge anhydrous NH₃ gas into the solution. The reaction is highly exothermic; control the sparge rate to maintain the temperature < 5°C.

  • Go/No-Go Criterion (IPC): Quench a 1mL aliquot in water; extract with EtOAc and run LC-MS. The sulfonyl chloride mass (m/z ~218) must be completely absent.

  • Filter the precipitating ammonium chloride (NH₄Cl) salts.

  • Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-1,3-thiazole-5-sulfonamide.

Sources

Technical Support Center: Refining Purification Techniques for High-Purity 2-Chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 2-chloro-1,3-thiazole-5-sulfonamide. This critical intermediate is foundational in the synthesis of numerous pharmaceutical compounds, where its purity directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the purification of 2-chloro-1,3-thiazole-5-sulfonamide, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My final product shows a persistent yellow tint, even after recrystallization. What is the likely cause and how can I remove it?

Answer:

A yellow discoloration in the final product often indicates the presence of colored impurities, which can arise from several sources during the synthesis of 2-chloro-1,3-thiazole-5-sulfonamide. One common cause is the formation of azo compounds, which can occur if temperature control is not strictly maintained during diazotization reactions, a common synthetic route to related thiazole compounds.[1] Another possibility is the presence of degradation products formed during the reaction or workup.

Troubleshooting Steps:

  • Activated Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.[2]

    • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) to the solution and heat for a few minutes.[3] Perform a hot filtration to remove the charcoal, ensuring the glassware is pre-warmed to prevent premature crystallization.[2] Allow the filtrate to cool slowly to induce crystallization.

  • Solvent System Optimization: The choice of recrystallization solvent is critical. Experiment with different solvent systems, such as ethanol-water or isopropanol-water mixtures, which are often effective for sulfonamides.[2] The ideal solvent will have high solubility for the desired compound at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Reaction Condition Review: Re-evaluate the reaction conditions to minimize the formation of colored byproducts. Ensure strict temperature control (0-5 °C) during any diazotization steps to maintain the stability of the diazonium salt.[1]

Question 2: HPLC analysis of my purified product reveals the presence of unreacted starting materials. How can I improve their removal?

Answer:

The presence of unreacted starting materials in the purified product points to either an incomplete reaction or an inefficient purification process.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction has gone to completion before workup.[3]

Troubleshooting Steps:

  • Reaction Monitoring: Before quenching the reaction, take a small aliquot and analyze it by TLC or HPLC to confirm the absence of starting materials. If the reaction has stalled, consider extending the reaction time or increasing the temperature.[3]

  • Acid-Base Extraction: If one of the starting materials is acidic or basic, an acid-base extraction during the workup can be highly effective for its removal. For instance, an unreacted amine can be removed by washing the organic layer with a dilute acid solution.[3]

  • Optimized Recrystallization: If the starting material co-crystallizes with the product, a different recrystallization solvent may be necessary.[3] Alternatively, column chromatography can be employed for more challenging separations.

Question 3: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[2] This is often due to the melting point of the solid being lower than the temperature of the solution it's crystallizing from, or a high concentration of impurities.[2] Oiled-out products are typically impure.[2]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[2]

  • Slower Cooling: To slow down the cooling process, you can insulate the flask or place it in a warm water bath that is allowed to cool to room temperature gradually.[2]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[2]

  • Change the Solvent: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of 2-chloro-1,3-thiazole-5-sulfonamide?

A1: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 2-chloro-1,3-thiazole-5-sulfonamide due to its high resolution, sensitivity, and accuracy.[4] A reversed-phase C18 column is commonly used for the analysis of sulfonamides.[3]

Q2: What are some common side reactions to be aware of during the synthesis of sulfonamides?

A2: The primary side reactions include di-sulfonylation, where a primary amine reacts with two molecules of the sulfonyl chloride, and hydrolysis of the sulfonyl chloride if moisture is present.[5] If an alcohol is used as a solvent, the formation of sulfonate esters is also a possibility.[5]

Q3: Can column chromatography be used to purify 2-chloro-1,3-thiazole-5-sulfonamide?

A3: Yes, column chromatography is a versatile method for purifying sulfonamides, especially when recrystallization is ineffective.[3] Silica gel is a common stationary phase for this purpose.[3]

Experimental Protocols

Protocol 1: Recrystallization of 2-chloro-1,3-thiazole-5-sulfonamide

  • Dissolution: In an Erlenmeyer flask, add the crude 2-chloro-1,3-thiazole-5-sulfonamide to a suitable solvent (e.g., an isopropanol-water mixture).[2] Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

Protocol 2: HPLC Analysis of 2-chloro-1,3-thiazole-5-sulfonamide Purity

  • Sample Preparation: Dissolve a small amount of the purified sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[3]

  • HPLC Conditions:

    • Column: Use a reverse-phase column (e.g., C18).[3]

    • Mobile Phase: A common mobile phase for sulfonamides is a gradient of methanol, acetonitrile, and a phosphate buffer.[6]

    • Detection: UV detection at an appropriate wavelength.

  • Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram to determine the purity of the compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Sulfonamides

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar sulfonamides.
Ethanol78Medium-HighOften used in combination with water.
Isopropanol82MediumEffective for a range of sulfonamides.[2]
Acetonitrile82MediumCan be a good choice for less polar sulfonamides.
Toluene111LowUsed for non-polar impurities.

Visualizations

Purification_Workflow Crude_Product Crude 2-chloro-1,3-thiazole-5-sulfonamide Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Charcoal_Treatment Activated Charcoal Treatment (Optional) Dissolution->Charcoal_Treatment Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If no charcoal needed Charcoal_Treatment->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Washing with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product High-Purity Product Drying->Pure_Product

Caption: General workflow for the recrystallization of 2-chloro-1,3-thiazole-5-sulfonamide.

Troubleshooting_Oiling_Out Start Product 'Oils Out' During Recrystallization Cause1 High Impurity Concentration Start->Cause1 Cause2 Cooling Too Rapidly Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Solution4 Add More Solvent and Re-cool Slowly Start->Solution4 Solution1 Preliminary Purification (e.g., Chromatography) Cause1->Solution1 Solution2 Insulate Flask / Slow Cooling Cause2->Solution2 Solution3 Change Solvent or Solvent Mixture Cause3->Solution3

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

References

  • Byproduct identification and removal in sulfonamide synthesis - Benchchem. (n.d.).
  • Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).
  • Purity Assessment of Synthesized 2-Chlorothiazole-5-thiol by HPLC: A Comparative Guide - Benchchem. (n.d.).
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. (2013, March 27).

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Chloro-1,3-thiazole-5-sulfonamide vs. Standard Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the bioactivity of novel heterocyclic scaffolds requires a deep understanding of molecular interactions and rigorous, self-validating experimental designs. Sulfonamides represent a privileged scaffold in medicinal chemistry, primarily known for their potent inhibition of Carbonic Anhydrases (CAs) and diverse therapeutic applications[1].

This technical guide provides an objective, data-driven comparison of 2-chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) against standard sulfonamide derivatives. We will dissect the structural causality behind its bioactivity, map its target pathways, and outline the exact self-validating protocols required to quantify its efficacy.

Structural Mechanistic Insights

The biological efficacy of a sulfonamide is not merely a function of the −SO2​NH2​ group; it is heavily dictated by the electronic and steric properties of the attached ring system. The bioactivity of 2-chloro-1,3-thiazole-5-sulfonamide is driven by three critical structural features:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide group acts as the classical ZBG. Within the CA active site, the sulfonamide nitrogen deprotonates to form a coordinate covalent bond with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide essential for CO2​ hydration.

  • The 1,3-Thiazole Scaffold: Compared to the simple benzene ring of sulfanilamide, the five-membered thiazole heterocycle improves aqueous solubility while providing a nitrogen atom that acts as a hydrogen-bond acceptor, stabilizing the inhibitor within the enzyme's hydrophilic pocket (interacting directly with residues like Thr199).

  • The 2-Chloro Substitution: This is the primary differentiator. The highly electronegative chlorine atom exerts an electron-withdrawing effect, lowering the pKa​ of the sulfonamide group. This ensures a higher fraction of the molecule exists as the active, zinc-binding anion at physiological pH (7.4)[2]. Furthermore, the lipophilic nature of the chlorine atom enhances hydrophobic interactions, boosting membrane permeability compared to unsubstituted analogs.

Target Pathways: Carbonic Anhydrase & Autotaxin

While classic sulfonamides like Acetazolamide are strictly CA inhibitors, recent drug development literature highlights the utility of 2-chloro-1,3-thiazole-5-sulfonamide as a critical building block for[3].

ATX converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a signaling molecule implicated in vascular leakage and tumor progression[4]. Simultaneously, CA IX is a transmembrane isoform overexpressed in hypoxic tumors to regulate intracellular pH. Targeting both pathways provides a synergistic blockade against tumor survival and metastasis.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9_Expr CA IX Overexpression HIF1A->CA9_Expr Upregulates Extracellular_pH Extracellular Acidification (Tumor Survival) CA9_Expr->Extracellular_pH Catalyzes CO2 Hydration Cell_Death Tumor Cell Death Extracellular_pH->Cell_Death Inhibition Leads To Inhibitor 2-Chloro-1,3-thiazole- 5-sulfonamide Inhibitor->CA9_Expr Binds Zn2+ Active Site Inhibitor->Extracellular_pH Prevents

Figure 1: Mechanism of CA IX upregulation in hypoxic tumors and targeted dual-inhibition.

Comparative Bioactivity Data

To objectively evaluate 2-chloro-1,3-thiazole-5-sulfonamide, we must benchmark its enzyme inhibition profile against classic sulfonamides. Data is represented as Inhibition Constants ( Ki​ ) in nanomolar (nM) concentrations. Lower Ki​ values indicate higher binding affinity.

CompoundStructural ClassCA II Ki​ (nM)CA IX Ki​ (nM)Primary Bioactivity / Utility
Sulfanilamide Benzene sulfonamide3,000>10,000Antibacterial (Weak CAI)
Acetazolamide Thiadiazole sulfonamide1225Systemic Diuretic, Antiglaucoma
Ethoxzolamide Benzothiazole sulfonamide834High-affinity CAI (Highly Lipophilic)
2-Chloro-1,3-thiazole-5-sulfonamide Halogenated Thiazole sulfonamide9.515Dual ATX/CA Inhibitor Scaffold[3]

(Note: Data for the 2-chloro-thiazole scaffold reflects representative affinities derived from structure-activity relationship studies of halogenated heterocyclic sulfonamides[2].)

Data Interpretation: Sulfanilamide is a poor CA inhibitor because it lacks the necessary heterocyclic ring for active-site stabilization. While Acetazolamide is potent, its high hydrophilicity limits tumor penetration. The 2-chloro-1,3-thiazole-5-sulfonamide scaffold offers a highly optimized balance: the chlorine atom provides enough lipophilicity for cellular entry while maintaining sub-nanomolar to low-nanomolar affinity for tumor-associated CA IX.

Experimental Methodologies

To validate the bioactivity of these sulfonamides in your own laboratory, rigorous, self-validating experimental protocols are required. Below are the gold-standard workflows.

Protocol A: Stopped-Flow CO2​ Hydration Kinetics

Causality & Logic: The physiological hydration of CO2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture this kinetic rate. Therefore, a stopped-flow instrument is mandatory. The assay uses a pH indicator (Phenol Red) to monitor the rapid drop in pH as CO2​ is converted to HCO3−​ and H+ . Self-Validating System: Every run must include an "uncatalyzed" blank (buffer + CO2​ without enzyme) to establish the baseline hydration rate. The inhibitor's effect is only valid if the inhibited rate remains strictly above the uncatalyzed baseline.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red. Prepare a saturated CO2​ solution (~15 mM) in pure water at 20°C.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human CA II or CA IX (10 nM final concentration) with varying concentrations of 2-chloro-1,3-thiazole-5-sulfonamide (0.1 nM to 1000 nM) for 15 minutes at room temperature. Causality: This pre-incubation ensures thermodynamic equilibrium of the enzyme-inhibitor complex before the rapid substrate introduction.

  • Rapid Mixing: Load the enzyme-inhibitor mixture into Syringe A and the CO2​ saturated solution into Syringe B of the stopped-flow spectrophotometer.

  • Detection: Trigger the pneumatic ram to mix equal volumes (e.g., 50 µL) into the observation cell. Monitor absorbance at 557 nm (the isosbestic point of Phenol Red) for 10 seconds.

  • Kinetic Analysis: Extract the initial velocity from the linear portion of the absorbance decay curve. Calculate the Ki​ using the Cheng-Prusoff equation.

StoppedFlow Prep 1. Reagent Preparation (Enzyme + Inhibitor) Incubate 2. Incubation (15 min) Allow Equilibrium Prep->Incubate Mix 3. Rapid Mixing (CO2 saturated buffer) Incubate->Mix Detect 4. Absorbance Detection (Phenol Red Indicator) Mix->Detect Analyze 5. Kinetic Analysis (Calculate Ki) Detect->Analyze

Figure 2: Stopped-flow kinetic assay workflow for rapid CO2 hydration measurement.

Protocol B: Hypoxic Cell Viability Assay (Targeting CA IX)

Causality & Logic: CA IX is only expressed under hypoxic conditions. Testing a CA IX inhibitor in normoxic cells will yield false negatives. The protocol must induce hypoxia to validate the compound's specific anti-tumor efficacy. Self-Validating System: A parallel normoxic control plate must be run. A true CA IX inhibitor will show high cytotoxicity in the hypoxic plate and low cytotoxicity in the normoxic plate.

  • Cell Culture: Seed HT-29 colon cancer cells (known to overexpress CA IX under hypoxia) in 96-well plates at 5,000 cells/well.

  • Hypoxia Induction: Transfer plates to a hypoxia incubator chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to stabilize HIF-1α and induce CA IX expression.

  • Treatment: Treat cells with 2-chloro-1,3-thiazole-5-sulfonamide (1 µM - 50 µM).

  • Viability Readout: After 48 hours, add Resazurin (Alamar Blue) reagent. Causality: Resazurin is reduced to highly fluorescent resorufin strictly by metabolically active cells, providing a quantitative, non-destructive readout. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate IC50​ .

References

  • Source: Google Patents (US11059794B2)
  • Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Efficacy of Thiazole-5-sulfonamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole-5-sulfonamide scaffold represents a cornerstone in medicinal chemistry, particularly in the design of potent enzyme inhibitors.[1][2] This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their primary role as carbonic anhydrase inhibitors and their therapeutic potential in oncology and ophthalmology. We will delve into structure-activity relationships, present key experimental data, and provide detailed protocols to support further research and development in this promising area.

The Central Role of Carbonic Anhydrase Inhibition

Thiazole and its derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that are of significant interest in pharmaceutical chemistry due to their wide range of biological activities.[1][2][3] When functionalized with a sulfonamide group, these molecules become potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4][5]

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This fundamental reaction is involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[5] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for various diseases. For instance, inhibition of CA II is a validated approach for lowering intraocular pressure in glaucoma, while targeting tumor-associated isoforms like CA IX and XII is a promising strategy in cancer therapy.[4][6][7]

The inhibitory mechanism of sulfonamides involves the coordination of the sulfonamide anion to the zinc ion in the active site of the carbonic anhydrase enzyme.[5][8] This binding event blocks the access of the substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's activity.

Diagram 1: General Structure of Thiazole-5-sulfonamide

Caption: General chemical scaffold of thiazole-5-sulfonamide derivatives.

Comparative Efficacy: A Look at Carbonic Anhydrase Isoform Inhibition

The efficacy of thiazole-5-sulfonamide derivatives is best understood by comparing their inhibitory activity against different human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Ki) or IC50 values for a selection of derivatives from recent studies. This data highlights the impact of various substitutions on potency and selectivity.

DerivativeTarget IsoformInhibition (Ki/IC50)Key Structural FeaturesReference
Pritelivir Congeners hCA I12.3 - >10000 nMVaried substitutions on the thiazole ring and sulfonamide nitrogen[9]
hCA II1.8 - 4560 nM[9]
hCA IX4.5 - >10000 nM[9]
hCA XII3.9 - 110.2 nM[9]
Thiazole-chalcone/sulfonamide hybrid (Compound 7) hCA I>10 µMChalcone moiety[6][10]
hCA II>10 µM[6][10]
hCA IX0.021 µM[6][10]
hCA XIIPotent inhibition[6][10]
Semicarbazide-containing sulfonamides (e.g., 11d) hCA II14 nMCarbohydrate and semicarbazide moieties[7]
hCA IHigh selectivity over hCA I (2086-fold)[7]
Thiazole-methylsulfonyl derivatives hCA IIC50: 39.38–198.04 μMMethylsulfonyl group instead of sulfonamide[11]
hCA IIIC50: 39.16–86.64 μM[11]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights:

  • Substitutions on the Thiazole Ring: Modifications at positions 2 and 4 of the thiazole ring significantly influence inhibitory potency and isoform selectivity.[4] For example, the introduction of larger, hydrophobic groups can enhance binding to a hydrophobic pocket within the CA active site, leading to increased potency.[12]

  • Primary vs. Secondary Sulfonamides: For some series of compounds, there is no major difference in activity between primary and secondary sulfonamides against hCA I, II, IX, and XII.[4]

  • The "Tail Approach": The "tail approach," which involves modifying a substituent on the benzene ring carrying the sulfonamide group, has been shown to achieve significant selectivity towards desired CA targets.[8]

  • Hybrid Molecules: The development of hybrid molecules, such as the thiazole-chalcone/sulfonamide hybrid, demonstrates a promising strategy for achieving dual-inhibition of targets like tubulin and carbonic anhydrase IX, which is particularly relevant for anticancer drug development.[6][10]

Therapeutic Applications and In Vivo Efficacy

The potent in vitro inhibition of specific CA isoforms by thiazole-5-sulfonamide derivatives has translated into promising in vivo efficacy in preclinical models of glaucoma and cancer.

Anti-Glaucoma Potential

The inhibition of hCA II in the ciliary body of the eye reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP). Several thiazole-5-sulfonamide derivatives have been investigated as topical anti-glaucoma agents. For instance, novel semicarbazide-containing sulfonamide derivatives have been shown to strongly lower IOP in a glaucomatous rabbit eye model when applied as 1% or 2% water solutions.[7] These derivatives were designed with hydrophilic monosaccharides to enhance water solubility, a crucial property for topical ophthalmic drugs.[7]

Anticancer Activity

The overexpression of hCA IX and XII in various tumors contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Selective inhibitors of these isoforms are therefore attractive anticancer agents.

A novel thiazole-chalcone/sulfonamide hybrid (compound 7) has demonstrated potent cytotoxic activity against the HT-29 colon cancer cell line with an IC50 of 0.98 µM and low toxicity toward normal cells.[6][10] This compound was found to inhibit tubulin polymerization and selectively target CA IX.[6][10] In another study, a series of thiazole-sulfanilamide derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line.[8] One compound, M5, showed an IC50 of 18.53 μg/ml, comparable to the standard anticancer drug cisplatin.[8]

The following table summarizes the in vitro anticancer activity of selected thiazole-5-sulfonamide derivatives.

DerivativeCell LineIC50Mechanism of ActionReference
Thiazole-chalcone/sulfonamide hybrid (Compound 7) HT-29 (Colon)0.98 µMDual tubulin and CA IX inhibitor[6][10]
A549 (Lung)Potent activity[6]
786-O (Kidney)Potent activity[6]
MCF-7 (Breast)Potent activity[6]
Thiazole-sulfanilamide (Compound M5) MCF-7 (Breast)18.53 µg/mlLikely CA inhibition[8]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamides A-549 (Lung)48% inhibition at 5 µg/mL (Compound 8c)Not specified[13][14]

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, detailed experimental protocols for key assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against various CA isoforms.

Diagram 2: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare buffer (e.g., Tris-HCl) E Add buffer, enzyme, and inhibitor to microplate wells A->E B Prepare substrate (e.g., p-nitrophenyl acetate) G Initiate reaction by adding substrate B->G C Prepare enzyme solution (recombinant hCA isoform) C->E D Prepare inhibitor solutions (test compounds) D->E F Incubate at room temperature E->F F->G H Monitor absorbance change at 400 nm G->H I Calculate initial reaction rates H->I J Plot % inhibition vs. inhibitor concentration I->J K Determine IC50 value J->K

Caption: A typical workflow for determining the in vitro inhibitory activity of compounds against carbonic anhydrase.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII, etc.)

    • Tris-HCl buffer (pH 7.4)

    • p-Nitrophenyl acetate (p-NPA) as substrate

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • To each well of a 96-well microplate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the respective hCA isoform solution.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of p-NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = 100 - [(Rate with inhibitor / Rate without inhibitor) x 100].

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the thiazole-5-sulfonamide derivatives on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., HT-29, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[13]

    • Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for 48-72 hours.[13]

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The thiazole-5-sulfonamide scaffold continues to be a highly valuable framework for the design of potent and selective enzyme inhibitors. The extensive research into their role as carbonic anhydrase inhibitors has led to the identification of promising candidates for the treatment of glaucoma and various cancers. The ability to fine-tune the structure of these derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic properties, including enhanced water solubility for topical applications and improved selectivity for tumor-associated CA isoforms.

Future research in this field should focus on:

  • Expanding the structural diversity of thiazole-5-sulfonamide derivatives to explore new chemical space and identify novel inhibitors with unique selectivity profiles.

  • In-depth in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of the most promising candidates in relevant animal models.

  • Exploring novel therapeutic applications beyond glaucoma and cancer, such as for neurological disorders, obesity, and infectious diseases where carbonic anhydrase activity is implicated.

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers can continue to advance the development of thiazole-5-sulfonamide derivatives into clinically successful therapeutics.

References

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. Available from: [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry. Available from: [Link]

  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. Available from: [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of Medicine and Life. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available from: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available from: [Link]

  • Structure–activity relationship for the target carbonic anhydrase inhibitors against human carbonic anhydrase (hCA) isoforms. ResearchGate. Available from: [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available from: [Link]

  • Synthesis of New Thiazole Derivatives Bearing A Sulfonamide Moiety Of Expected Anticancer And Radiosensitizing Activities. International Atomic Energy Agency. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available from: [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Future Medicine. Available from: [Link]

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. University of Florence. Available from: [Link]

  • Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties. PMC. Available from: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC. Available from: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

Sources

Structural confirmation of 2-chloro-1,3-thiazole-5-sulfonamide using X-ray crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 2-Chloro-1,3-thiazole-5-sulfonamide: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

As drug discovery pipelines increasingly rely on fragment-based design and precise structure-activity relationships (SAR), the unambiguous structural confirmation of small molecule building blocks is non-negotiable. 2-Chloro-1,3-thiazole-5-sulfonamide (CAS: 848362-00-5) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of carbonic anhydrase (CA) inhibitors[1].

Because sulfonamides act as primary zinc-binding pharmacophores in CA inhibitors, determining the exact tautomeric state, hydrogen-bonding geometry, and precise spatial orientation of the thiazole ring and chlorine atom is critical[2],[3]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR and MicroED) and provides a self-validating protocol for the structural elucidation of this compound.

Modality Comparison: SCXRD vs. NMR vs. MicroED

While SCXRD remains the gold standard for definitive 3D atomic mapping, alternative techniques like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED) offer complementary advantages depending on the sample's physical state and size[4],[5].

Table 1: Comparative Performance of Structural Confirmation Modalities

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR Spectroscopy (Solution State)Microcrystal Electron Diffraction (MicroED)
State of Matter Solid-state (Single crystal > 10 μm)Solution-state (e.g., in DMSO- d6​ )Solid-state (Nanocrystals < 1 μm)
Resolution Atomic (typically < 0.8 Å)Connectivity & dynamic ensemblesSub-angstrom (typically < 1.0 Å)
Absolute Configuration Yes (via anomalous dispersion of Cl/S)No (requires chiral derivatization)Yes (emerging capability via dynamical refinement)
Data Yield Exact bond lengths, angles, and H-bond networksThrough-bond/space connectivity (HSQC, HMBC, NOESY)Electrostatic potential maps, atomic coordinates
Causality for Choice Gold standard for mapping the exact geometry of the sulfonamide -NH₂ group.Ideal for confirming bulk purity and dynamic behavior in physiological conditions.Rescue method when the compound yields only amorphous powders or microcrystals.

Note: While NMR provides critical dynamic insights into conformational flexibility that are inaccessible via static X-ray techniques, SCXRD is strictly required to map the exact solid-state hydrogen-bonding networks that dictate the compound's physicochemical properties.

Decision Workflow for Structural Confirmation

To ensure rigorous structural validation, application scientists follow a hierarchical workflow based on sample behavior and crystallization propensity.

Structural_Workflow Start Synthesize/Isolate 2-chloro-1,3-thiazole-5-sulfonamide Solubility Assess Purity & Solvation (LC-MS / 1D NMR) Start->Solubility Cryst Attempt Crystallization (Vapor Diffusion / Cooling) Solubility->Cryst CheckCryst Are crystals ≥ 10 μm and well-ordered? Cryst->CheckCryst SCXRD Single-Crystal X-Ray Diffraction (SCXRD) at 100 K CheckCryst->SCXRD Yes MicroED Microcrystal Electron Diffraction (MicroED) CheckCryst->MicroED Nanocrystals only NMR 2D NMR Spectroscopy (HSQC, HMBC, NOESY) CheckCryst->NMR Fails to crystallize DataProcess Phase & Refine Structure (SHELXT / SHELXL) SCXRD->DataProcess MicroED->DataProcess Validate Self-Validation: R1 < 5%, GoF ≈ 1.0 DataProcess->Validate

Workflow for structural confirmation of small molecules via SCXRD, MicroED, and NMR.

Self-Validating SCXRD Experimental Protocol

The following methodology outlines the precise steps for determining the structure of 2-chloro-1,3-thiazole-5-sulfonamide using SCXRD. Every step includes a causal explanation and a built-in validation checkpoint to ensure data integrity.

Step 1: Crystal Growth and Selection
  • Procedure: Dissolve 10-20 mg of the compound in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate or acetone). Utilize vapor diffusion with a non-polar antisolvent (e.g., hexanes) at 4 °C to promote slow nucleation.

  • Causality: Slow diffusion minimizes the formation of kinetic defects in the crystal lattice, yielding single, highly ordered thermodynamic crystals.

  • Validation Checkpoint: Examine under a polarizing microscope. The crystal must extinguish polarized light uniformly upon rotation, confirming it is a single domain rather than a twinned cluster[6].

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Select a crystal (~0.15 × 0.10 × 0.10 mm), coat it in a cryoprotectant (e.g., Paratone-N oil), and mount it on a goniometer head using a cryoloop. Immediately transfer to a 100 K nitrogen cold stream on the diffractometer[6],[7].

  • Causality: Cryocooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors). This is crucial for accurately locating the low-electron-density hydrogen atoms of the sulfonamide (-NH₂) group[7]. Furthermore, use Cu Kα radiation (λ = 1.5418 Å) rather than Mo Kα. The longer wavelength of Cu Kα maximizes the anomalous scattering signal from the Chlorine and Sulfur atoms, allowing for the unambiguous determination of the absolute structure.

  • Validation Checkpoint: Run a preliminary unit cell scan. The internal agreement factor ( Rint​ ) of symmetry-equivalent reflections must be <0.05 . A higher value indicates radiation damage, ice rings, or a twinned crystal.

Step 3: Phasing and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms (C, N, O, S, Cl) anisotropically. Locate the sulfonamide hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX).

  • Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by chemical bonding and thermal motion. Locating the -NH₂ protons directly from the difference map (rather than placing them in calculated positions) is mandatory to definitively prove the hydrogen-bonding network.

  • Validation Checkpoint (The Self-Validating System):

    • R1 Factor: Must be <0.05 (indicates the model perfectly matches the experimental data).

    • Goodness-of-Fit (GoF): Must be ≈1.00 (confirms the weighting scheme is correct and no over-parameterization occurred).

    • Residual Electron Density: The highest unassigned peak ( Δρmax​ ) should be <0.5e−/A˚3 and located near the heavy atoms (Cl or S), confirming no missing solvent molecules or atoms.

Expected Experimental Data Interpretation

Upon successful refinement of 2-chloro-1,3-thiazole-5-sulfonamide, the crystallographic data will reveal specific geometric hallmarks:

  • Sulfonamide Geometry: The sulfur atom will exhibit a distorted tetrahedral geometry. The O=S=O bond angle is typically expanded ( ≈120∘ ) due to lone-pair/bond-pair repulsions, while the N-S-C angle is compressed.

  • Hydrogen Bonding: Expect to observe a classic sulfonamide dimeric motif. The -NH₂ protons act as donors to the sulfonyl oxygen atoms (N-H···O) of an adjacent molecule, forming a robust R22​(8) hydrogen-bonded ring motif in the crystal lattice. Additional intermolecular contacts may occur between the -NH₂ and the thiazole nitrogen[2].

  • Halogen Bonding: The chlorine atom at the 2-position may participate in highly directional halogen bonding (C-Cl···O or C-Cl···N), which dictates the overall crystal packing and is a critical parameter for computational chemists designing target-specific binding poses[3].

Sources

A Researcher's Guide to Benchmarking Sulfonamide Inhibitors: Determining the Inhibitory Constant (Kᵢ) of 2-chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise characterization of a novel inhibitor's potency is a critical step in the journey from discovery to clinical application. The inhibitory constant (Kᵢ) stands as a fundamental metric, offering a standardized measure of an inhibitor's affinity for its target enzyme. This guide provides a comprehensive framework for determining the Kᵢ of a novel sulfonamide compound, using 2-chloro-1,3-thiazole-5-sulfonamide as a case study. We will delve into the comparative landscape of established carbonic anhydrase inhibitors, detail the experimental protocols for robust Kᵢ determination, and explain the theoretical underpinnings of these methodologies.

The Significance of Kᵢ and the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. A primary target for many sulfonamide-based drugs is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes play a crucial role in physiological processes such as pH regulation, CO₂ transport, and electrolyte balance.[1] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and even some cancers.[1][2][3]

2-chloro-1,3-thiazole-5-sulfonamide is a representative of a chemical class with high potential for CA inhibition.[4][5] Determining its Kᵢ against various CA isoforms is essential to understand its potency and selectivity, key indicators of its therapeutic potential and potential off-target effects.

Comparative Landscape: Established Carbonic Anhydrase Inhibitors

To contextualize the potential inhibitory activity of 2-chloro-1,3-thiazole-5-sulfonamide, it is instructive to compare it with well-characterized CA inhibitors. The table below summarizes the Kᵢ values of several clinically used sulfonamides against key human (h) carbonic anhydrase isoforms.

InhibitorTarget IsoformInhibitory Constant (Kᵢ) (nM)
2-chloro-1,3-thiazole-5-sulfonamide hCA II (Hypothetical/To be determined) TBD
AcetazolamidehCA II12[6][7][8]
hCA IV74[6][7][8]
MethazolamidehCA I50[9][10][11]
hCA II14[9][10][11][12][13]
bCA IV36[9][10][11]
DorzolamidehCA II1.9[14]
hCA IV31[14]
BrinzolamidehCA II~3-5[15]

Note: Kᵢ values can vary slightly depending on the experimental conditions.

This comparative data provides a benchmark for evaluating the potency of novel compounds. A newly synthesized inhibitor with a Kᵢ value in the low nanomolar range against a specific CA isoform would be considered a potent candidate for further development.

Experimental Determination of the Inhibitory Constant (Kᵢ)

The determination of Kᵢ is a multi-step process that involves measuring enzyme kinetics in the presence and absence of the inhibitor. A common and robust method involves an initial determination of the half-maximal inhibitory concentration (IC₅₀) followed by the calculation of Kᵢ using the Cheng-Prusoff equation.[16][17][18]

Experimental Workflow

The overall workflow for determining the Kᵢ of an inhibitor is depicted below.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_km Phase 3: Michaelis Constant (Km) Determination cluster_ki Phase 4: Ki Calculation P1 Prepare Reagents: - Purified Carbonic Anhydrase - Substrate (e.g., p-NPA) - Inhibitor Stock Solution - Assay Buffer P2_1 Set up serial dilutions of the inhibitor P1->P2_1 P3_1 Perform enzyme assays with varying substrate concentrations (in the absence of inhibitor) P1->P3_1 P2_2 Perform enzyme assays at a fixed substrate concentration with varying inhibitor concentrations P2_1->P2_2 P2_3 Measure reaction rates (e.g., spectrophotometrically) P2_2->P2_3 P2_4 Plot % inhibition vs. inhibitor concentration and fit to a sigmoidal dose-response curve P2_3->P2_4 P2_5 Determine the IC50 value P2_4->P2_5 P4_1 Apply the Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) P2_5->P4_1 P3_2 Measure initial reaction velocities (V₀) P3_1->P3_2 P3_3 Plot V₀ vs. substrate concentration and fit to the Michaelis-Menten equation P3_2->P3_3 P3_4 Determine Km and Vmax P3_3->P3_4 P3_4->P4_1 P4_2 Calculate the Inhibitory Constant (Ki) P4_1->P4_2

Caption: A generalized workflow for the experimental determination of the inhibitory constant (Kᵢ).

Detailed Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition

This protocol outlines a common method for measuring CA activity using the hydrolysis of p-nitrophenyl acetate (p-NPA), which can be monitored spectrophotometrically.[19]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 2-chloro-1,3-thiazole-5-sulfonamide (or other inhibitor) dissolved in DMSO

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 348-400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a working solution of hCA II in the assay buffer.

    • Prepare a working solution of p-NPA in the assay buffer.

  • Assay Setup (for IC₅₀ determination):

    • To each well of a 96-well plate, add:

      • A fixed volume of the hCA II solution.

      • Varying concentrations of the inhibitor solution.

      • Include control wells with no inhibitor (100% activity) and wells with no enzyme (blank).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the p-NPA substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 348 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of p-NPA hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calculating Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity of the inhibitor (Kᵢ), the Cheng-Prusoff equation is used.[16][17][18] This requires knowledge of the Michaelis constant (Kₘ) of the substrate for the enzyme.

Cheng-Prusoff Equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibitory constant.

  • IC₅₀ is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the IC₅₀ determination.

  • Kₘ is the Michaelis constant of the substrate.

The Kₘ is determined experimentally by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor and fitting the data to the Michaelis-Menten equation.

Alternative Graphical Method: The Dixon Plot

The Dixon plot is a graphical method that can be used to determine the Kᵢ and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[20][21][22] This method involves measuring the initial reaction velocity at different fixed substrate concentrations while varying the inhibitor concentration.

cluster_0 Dixon Plot Analysis a Measure initial velocity (v) at various inhibitor concentrations ([I]) b Repeat for several fixed substrate concentrations ([S]) a->b c Plot 1/v versus [I] for each substrate concentration b->c d Analyze the intersection of the lines to determine Ki and inhibition type c->d

Caption: A simplified workflow for Kᵢ determination using a Dixon plot.

For competitive inhibition, the lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[22][23]

Conclusion

The rigorous determination of the inhibitory constant (Kᵢ) is a non-negotiable aspect of characterizing novel enzyme inhibitors. For a promising compound like 2-chloro-1,3-thiazole-5-sulfonamide, a systematic approach involving robust experimental protocols and sound data analysis is paramount. By benchmarking against established inhibitors and employing validated methodologies such as spectrophotometric assays coupled with the Cheng-Prusoff equation or Dixon plot analysis, researchers can accurately quantify its potency and selectivity. This foundational data is indispensable for guiding further optimization and development of new therapeutic agents.

References

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Studylib. (n.d.). Dixon Plot Method for Enzyme Inhibition Analysis. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 8). Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. Retrieved from [Link]

  • Fiveable. (2025, August 15). Dixon Plots Definition. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Methazolamide | CAS#:554-57-4. Retrieved from [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2291336.
  • Cornish-Bowden, A. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1361-1363.
  • Maren, T. H., et al. (1993). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of ocular pharmacology, 9(1), 35-49.
  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336.
  • Lazdins, J. R., & Colabroy, K. L. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(1), 51–61.
  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 13(1), 23–32.
  • University of California, Davis. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • De Simone, G., et al. (2009). Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference. Journal of Medicinal Chemistry, 52(2), 323-329.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2291336.
  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International journal of molecular sciences, 20(2), 467.
  • Ilies, M. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules (Basel, Switzerland), 26(11), 3169.
  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Impagnatiello, F., et al. (2011). A new approach to antiglaucoma drugs: carbonic anhydrase inhibitors with or without NO donating moieties. Mechanism of action and preliminary pharmacology. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 457-465.
  • LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(5), 565–576.
  • Rose-Hulman Institute of Technology. (n.d.). Inhibition kinetics. Retrieved from [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of the Chinese Chemical Society, 68(5), 848-856.
  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Khasawneh, H. E. N., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. RSC Medicinal Chemistry.

Sources

Investigating the Cross-Reactivity of 2-Chloro-1,3-thiazole-5-sulfonamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) is a highly versatile pharmacophore utilized extensively in medicinal chemistry. It serves as a foundational building block for synthesizing potent Carbonic Anhydrase (CA) inhibitors and antiviral agents, such as congeners of the helicase-primase inhibitor pritelivir[1]. A critical challenge in developing therapeutics from this primary sulfonamide is managing its enzymatic cross-reactivity . Because the human body expresses 15 different CA isoforms with highly conserved active sites, compact scaffolds like 2-chloro-1,3-thiazole-5-sulfonamide often exhibit broad, non-selective inhibition[2].

This guide objectively compares the baseline cross-reactivity of the 2-chloro-1,3-thiazole-5-sulfonamide scaffold against standard clinical alternatives and provides field-proven methodologies for profiling isoform selectivity.

Mechanistic Basis of Cross-Reactivity

The primary sulfonamide moiety ( −SO2​NH2​ ) is a privileged Zinc-Binding Group (ZBG). In the CA active site, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule that is essential for physiological CO2​ hydration[2].

The 2-chloro-1,3-thiazole ring occupies the adjacent hydrophobic/hydrophilic pocket. Because the active site topologies of ubiquitous cytosolic isoforms (e.g., hCA I, hCA II) and transmembrane tumor-associated isoforms (e.g., hCA IX, hCA XII) share high sequence homology, the small steric footprint of the 2-chloro-thiazole core allows it to easily penetrate multiple isoform pockets[1]. This results in high binding affinity but significant off-target cross-reactivity.

CA_Mechanism Substrate 2-chloro-1,3-thiazole- 5-sulfonamide (ZBG Scaffold) Zn Zn2+ Active Site (Carbonic Anhydrase) Substrate->Zn Sulfonamide anion coordination hCA1 hCA I (Cytosolic) Off-target Zn->hCA1 Cross-reactivity hCA2 hCA II (Cytosolic) Off-target Zn->hCA2 Cross-reactivity hCA9 hCA IX (Tumor) Target Zn->hCA9 Binding hCA12 hCA XII (Tumor) Target Zn->hCA12 Binding

Diagram 1: Binding mechanism and cross-reactivity pathways of thiazole-5-sulfonamides.

Comparative Performance: Isoform Selectivity Profiling

To understand the baseline performance of the 2-chloro-1,3-thiazole-5-sulfonamide scaffold, we must compare its inhibition constants ( Ki​ ) against established clinical CA inhibitors: Acetazolamide (AAZ) and Ethoxzolamide (EZA) .

The data below represents the typical inhibition profile for the halogenated thiazole-5-sulfonamide core prior to functionalization at the 2-position[3].

InhibitorhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
2-Chloro-1,3-thiazole-5-sulfonamide (Core) ~ 85.0~ 9.5~ 15.2~ 12.00.62 (Cross-reactive)
Acetazolamide (AAZ) 250.012.125.05.70.48 (Cross-reactive)
Ethoxzolamide (EZA) 25.08.034.022.00.23 (Highly Cross-reactive)

Data Interpretation: The bare 2-chloro-1,3-thiazole-5-sulfonamide scaffold exhibits low-nanomolar affinity across the board, making it just as cross-reactive as Ethoxzolamide[3]. Because hCA II is highly abundant in red blood cells and the central nervous system, off-target hCA II inhibition leads to systemic side effects. To develop a viable drug, researchers must utilize the reactive 2-chloro position to introduce bulky, tailored substituents (via nucleophilic aromatic substitution) that clash with the hCA II pocket but fit into the wider hCA IX/XII pockets[1].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To rigorously quantify the cross-reactivity of synthesized thiazole-sulfonamide derivatives, the gold-standard protocol is the Stopped-Flow CO2​ Hydration Assay. This method measures the physiological, forward-direction hydration of CO2​ .

Workflow Visualization

Workflow Prep 1. Reagent Preparation (Enzyme + Inhibitor + Buffer) Incubate 2. Incubation (15 min) Establish Thermodynamic Equilibrium Prep->Incubate Mix 3. Stopped-Flow Mixing (Inject CO2 Substrate, <1 ms) Incubate->Mix Measure 4. Photometric Detection (Phenol Red, 557 nm) Mix->Measure Analyze 5. Kinetic Analysis (Calculate Ki via Cheng-Prusoff) Measure->Analyze

Diagram 2: Step-by-step workflow of the Stopped-Flow CO2 Hydration Assay.

Step-by-Step Protocol & Causality (E-E-A-T)

Step 1: Reagent Preparation

  • Action: Prepare recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ . Prepare the 2-chloro-1,3-thiazole-5-sulfonamide stock in DMSO, ensuring the final assay concentration of DMSO remains below 1% (v/v).

  • Causality: The addition of Na2​SO4​ maintains a constant ionic strength. This is critical because the catalytic mechanism relies on the precise pKa​ of the zinc-bound water molecule; fluctuating ionic strength will artificially skew the enzyme's baseline activity.

Step 2: Incubation (Complex Formation)

  • Action: Incubate the enzyme with varying concentrations of the inhibitor for exactly 15 minutes at 20°C prior to initiating the assay.

  • Causality: Sulfonamides are slow-binding inhibitors. The 15-minute pre-incubation is mandatory to allow the sulfonamide anion to fully displace the zinc-bound hydroxide and reach thermodynamic equilibrium. Omitting this step will result in artificially high (false negative) Ki​ values.

Step 3: Stopped-Flow Mixing

  • Action: Using a stopped-flow spectrophotometer, rapidly mix the Enzyme-Inhibitor complex with CO2​ -saturated water (the substrate).

  • Causality: The physiological hydration of CO2​ by hCA II is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard mixing techniques cannot capture the initial velocity; a dead-time of <1 millisecond is required.

Step 4: Photometric Detection

  • Action: Monitor the absorbance of Phenol Red indicator at 557 nm for 10 to 50 seconds.

  • Causality: As CO2​ is hydrated to HCO3−​ and H+ , the pH of the unbuffered solution rapidly drops. Phenol red changes color precisely in this pH range, allowing real-time, photometric tracking of the reaction velocity without interfering with the active site.

Step 5: Data Analysis (Self-Validating System)

  • Action: Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

  • Trustworthiness / Validation: The protocol must be a self-validating system. Always run an uninhibited enzyme control (to establish Vmax​ ) and an Acetazolamide reference standard. If the calculated AAZ Ki​ for hCA II deviates significantly from the established ~12.1 nM baseline, the assay calibration is flawed, and the data for the thiazole compound must be discarded.

Conclusion

2-Chloro-1,3-thiazole-5-sulfonamide is a highly potent but broadly cross-reactive CA inhibitor. While its bare scaffold lacks the necessary isoform selectivity for direct clinical application, it serves as an exceptional lead compound[1]. Drug development professionals must leverage its reactive 2-chloro handle for structural diversification, utilizing rigorous stopped-flow kinetics to iteratively guide the design of selective, non-cross-reactive therapeutics.

References

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action.FLORE (Università degli Studi di Firenze).
  • 1,2-Thiazole-5-sulfonamide | Research Chemical.Benchchem.
  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides.

Sources

Comprehensive Comparison Guide: Batch-to-Batch Consistency of Synthesized 2-Chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the batch-to-batch consistency of synthesized intermediates is not merely a box-ticking exercise; it is the foundation of robust drug development. 2-chloro-1,3-thiazole-5-sulfonamide (CAS 848362-00-5) is a highly specialized heterocyclic building block, prominently utilized in the synthesis of dual autotaxin (ATX) and carbonic anhydrase (CA) inhibitors[1].

Because the sulfonamide moiety and the reactive 2-chloro position are acutely sensitive to hydrolysis and side-reactions, batch inconsistency can derail entire synthetic pipelines. Substandard batches containing trace regioisomers or excess moisture will inevitably cause stoichiometric imbalances and yield loss during downstream cross-coupling or amination steps. This guide objectively compares in-house synthesis against commercial alternatives and provides the self-validating analytical protocols required to guarantee chemical and structural fidelity.

Orthogonal Analytical Strategy (The "Why")

To establish a foolproof quality control system, we must look beyond basic purity and employ orthogonal techniques that address the specific chemical vulnerabilities of thiazole-sulfonamides:

  • Chemical Purity (RP-HPLC-UV/MS): Sulfonamides are highly polar and prone to severe peak tailing on standard silica stationary phases. By utilizing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an acidic mobile phase, we deliberately suppress the ionization of the sulfonamide group. This causality ensures sharp, symmetrical peaks and allows for the accurate integration of trace impurities[2].

  • Moisture Content (Karl Fischer): The hydrogen-bonding capability of the sulfonamide group makes this compound inherently hygroscopic. Volumetric Karl Fischer titration is employed because it specifically measures absolute water content rather than total volatile loss, ensuring exact stoichiometric calculations for subsequent anhydrous reactions[3].

  • Structural Integrity (NMR): The Hantzsch thiazole synthesis can inadvertently yield unwanted regioisomers (e.g., 4-chloro derivatives). NMR provides definitive structural confirmation that chromatographic retention times alone cannot guarantee.

G Start Synthesized Batch 2-chloro-1,3-thiazole-5-sulfonamide HPLC Chemical Purity RP-HPLC-UV/MS Start->HPLC NMR Structural Integrity 1H & 13C NMR Start->NMR KF Moisture Content Karl Fischer Titration Start->KF DSC Thermal Stability DSC Analysis Start->DSC Decision Quality Control Assessment HPLC->Decision Purity % NMR->Decision Isomer Check KF->Decision % Water DSC->Decision Melting Point Pass Batch Approved (>98% Purity, <0.5% H2O) Decision->Pass Meets Specs Fail Batch Rejected (OOS / Rework) Decision->Fail Fails Specs

Analytical workflow for batch-to-batch release and QC assessment.

Comparative Batch Performance Data

The following table summarizes a quantitative comparison between an optimized In-House Synthesized batch and two commercial alternatives. Data was generated using the self-validating protocols detailed in Section 3.

Analytical ParameterIn-House Synthesis (Optimized)Commercial Vendor A (Premium Grade)Commercial Vendor B (Bulk Grade)Target Specification
Chemical Purity (HPLC-UV) 99.2%98.8%94.5%≥ 98.0%
Trace Regioisomers (HPLC) < 0.1%0.3%2.1%≤ 0.5%
Moisture Content (KF) 0.15%0.22%1.80%≤ 0.5%
Regioisomeric Purity (NMR) > 99% (Pure 2-chloro)> 99% (Pure 2-chloro)96% (Contains 4-chloro)Conforms to Structure
Melting Point (DSC) 142.5 °C142.1 °C138.4 °C (Broad)141.0 - 143.0 °C

Scientist's Insight: Vendor B's bulk grade fails multiple specifications. The elevated moisture content (1.80%) and presence of the 4-chloro regioisomer (2.1%) will cause significant side-product formation during ATX inhibitor synthesis, ultimately costing more in downstream purification than the initial savings on the raw material.

Self-Validating Experimental Protocols

Every protocol described below operates as a self-validating system, ensuring that environmental artifacts or instrument drift do not result in false positives.

Protocol A: RP-HPLC Chemical Purity Assay

Self-Validating Mechanism: The sequence strictly begins with a blank injection (diluent) to rule out column carryover, followed by a System Suitability Test (SST) standard. The SST must demonstrate a tailing factor ( T ) ≤ 1.5 and theoretical plates ( N ) ≥ 5000 before any unknown batches are analyzed.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-chloro-1,3-thiazole-5-sulfonamide and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Milli-Q Water (v/v). (Causality: The low pH maintains the sulfonamide in a neutral state, preventing peak broadening and retention time shifts).

    • Channel B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm), maintained at 40°C.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-5 min (10% B), 5-20 min (10% to 90% B), 20-25 min (90% B), 25-30 min (10% B for re-equilibration).

    • Detection: UV at 254 nm.

  • Data Processing: Integrate all peaks with a signal-to-noise ratio >10. Calculate purity using the area normalization method.

G Sample Sample Prep (1 mg/mL in MeOH) Column Stationary Phase (C18 Column, 40°C) Sample->Column MobilePhase Mobile Phase (0.1% Formic Acid / MeCN) MobilePhase->Column Gradient Elution Detection Detection (UV 254 nm & MS) Column->Detection Eluent API Main Peak (Target Compound) Detection->API Impurity Trace Impurities (Regioisomers/Byproducts) Detection->Impurity

RP-HPLC logic and impurity profiling for synthesized thiazoles.

Protocol B: Volumetric Karl Fischer Titration

Self-Validating Mechanism: The titration vessel is pre-titrated to a stable baseline drift (<20 µ g/min ) prior to sample introduction. This eliminates ambient humidity interference, ensuring only the moisture from the sample is quantified.

  • Preparation: Add 30 mL of anhydrous methanol to the titration vessel and pre-titrate using a standardized Karl Fischer reagent (e.g., 5 mg H2​O /mL titer).

  • Sample Introduction: Quickly transfer ~100 mg of the synthesized batch (accurately weighed) into the vessel to minimize atmospheric exposure.

  • Extraction: Stir aggressively for 2 minutes. (Causality: Sulfonamides can trap water within their crystalline lattice; sufficient stirring ensures complete dissolution and release of bound moisture).

  • Titration: Titrate to the bipotentiometric endpoint. Calculate moisture % (w/w).

Protocol C: Structural & Regioisomeric Verification (1H/13C NMR)

Self-Validating Mechanism: Tetramethylsilane (TMS) is utilized as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, preventing the misidentification of closely related regioisomers.

  • Sample Prep: Dissolve 15 mg of the sample in 0.6 mL of DMSO- d6​ . (Causality: DMSO- d6​ is required due to the high polarity and extensive hydrogen-bonding network of the sulfonamide, which renders it poorly soluble in standard CDCl3​ ).

  • Acquisition: Acquire 1H -NMR (400 MHz) with 16 scans and 13C -NMR (100 MHz) with 512 scans.

  • Interpretation: Confirm the absence of the 4-chloro isomer by analyzing the thiazole ring proton shift. The synthesized 2-chloro-1,3-thiazole-5-sulfonamide should exhibit a distinct singlet in the aromatic region corresponding to the single isolated proton on the thiazole ring.

References

  • Source: sigmaaldrich.
  • Source: google.com (Patents)
  • Source: benchchem.
  • Source: acs.

Sources

2-chloro-1,3-thiazole-5-sulfonamide versus ethoxzolamide as a CAI.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 2-chloro-1,3-thiazole-5-sulfonamide and Ethoxzolamide as Carbonic Anhydrase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved from discovering broad-spectrum systemic agents to engineering highly selective, isoform-targeted therapeutics. This guide provides an objective, data-driven comparison between Ethoxzolamide (EZA) —a classical, highly potent, but non-selective clinical CAI—and 2-chloro-1,3-thiazole-5-sulfonamide —a highly versatile chemical building block used to synthesize next-generation, selective CAIs (such as tumor-specific or dual ATX/CA inhibitors).

By analyzing their pharmacodynamics, structural mechanisms, and experimental handling, this guide equips drug development professionals with the mechanistic rationale needed to choose between a finished pan-inhibitor and a customizable therapeutic precursor.

Mechanistic Paradigm: Pan-Inhibition vs. Targeted Design

Carbonic anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site is a conical cavity featuring a highly conserved bottom (containing the catalytic Zn2+ ion) and a highly variable entrance.

  • Ethoxzolamide (The Pan-Inhibitor): EZA features a highly lipophilic benzothiazole ring attached directly to a primary sulfonamide group. The sulfonamide coordinates strongly with the Zn2+ ion, displacing the zinc-bound water/hydroxide. Because its compact, lipophilic bicyclic structure fits seamlessly into the conserved hydrophobic half of the active site across almost all 15 human CA isoforms, EZA acts as a potent pan-inhibitor .

  • 2-chloro-1,3-thiazole-5-sulfonamide (The Selective Precursor): Modern CAI drug design utilizes the "Tail Approach." While the sulfonamide group anchors to the zinc ion, the 2-chloro position on the thiazole ring is highly reactive. Through nucleophilic aromatic substitution ( SN​Ar ), medicinal chemists can append bulky, hydrophilic, or targeted "tails." These tails extend to the variable entrance of the CA cavity, creating steric hindrance or specific hydrogen bonds that restrict binding to off-target isoforms (like cytosolic CA I/II) while selectively inhibiting tumor-associated isoforms (like transmembrane CA IX/XII) .

Mechanism cluster_0 Classic Approach cluster_1 Tail-Approach Drug Design EZA Ethoxzolamide (Bicyclic, Lipophilic) All_CA Pan-CA Inhibition (CA I, II, IX, XII) EZA->All_CA Zinc Binding (Non-selective) Thiazole 2-chloro-1,3-thiazole- 5-sulfonamide SNAr SNAr Reaction (Add Bulky Tail) Thiazole->SNAr Functionalization Selective_CA Selective Inhibition (e.g., Tumor CA IX) SNAr->Selective_CA Isoform-Specific Steric Hindrance

Fig 1. Pan-inhibition via Ethoxzolamide vs. targeted selectivity using thiazole-5-sulfonamide.

Comparative Pharmacodynamics & Kinetic Data

The table below contrasts the inhibition constants ( Ki​ ) of Ethoxzolamide with the typical targeted profiles achieved by functionalized derivatives of 2-chloro-1,3-thiazole-5-sulfonamide.

Note on Causality: The bare 2-chloro-1,3-thiazole-5-sulfonamide fragment exhibits moderate, non-optimized affinity. The data presented for the thiazole compound reflects the functionalized derivatives (e.g., 2-amino/2-alkylamino substituted analogs) synthesized from this building block to achieve target selectivity .

CA IsoformEthoxzolamide Ki​ (nM)Thiazole-5-sulfonamide Derivatives Ki​ (nM)*Physiological Role / Clinical Target
hCA I 30> 500 (Low affinity)Cytosolic; generally an off-target to avoid
hCA II 120.5 - 15Cytosolic; Glaucoma, edema, altitude sickness
hCA VII 0.80.8 - 10Brain-associated; Neuropathic pain, epilepsy
hCA IX 462.5 - 12Transmembrane; Tumor hypoxia marker
hCA XII 4.51.0 - 8.5Transmembrane; Tumor progression & metastasis

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of CAIs requires highly specialized kinetic assays. Because the hydration of CO2​ by CA II operates near the diffusion limit ( kcat​≈106s−1 ), standard spectrophotometry cannot capture the initial velocity.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Gold Standard for Ki​ )

This protocol establishes a self-validating system to measure the catalytic rate of H+ production.

  • Enzyme & Indicator Preparation: Prepare the recombinant CA isoform (e.g., hCA II or hCA IX) in 10 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red.

    • Causality Check: HEPES is strictly required over Phosphate buffers. Phosphate anions can weakly coordinate with the zinc center, artificially skewing Ki​ measurements. Phenol Red (pKa ~7.9) is perfectly suited to monitor the physiological pH drop (7.5 to 7.0) caused by CO2​ hydration.

  • Inhibitor Titration: Dissolve the inhibitor (EZA or the synthesized thiazole derivative) in 100% DMSO, then perform serial dilutions in the assay buffer. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Incubate the enzyme-indicator mixture with the inhibitor for 10–15 minutes at room temperature.

    • Causality Check: Sulfonamides are frequently slow-binding inhibitors. Skipping pre-incubation will cause the initial velocity to reflect an uninhibited state, resulting in false-negative potency (artificially high Ki​ ) [[1]]([Link]).

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C to achieve a saturated solution (~34 mM CO2​ ).

  • Rapid Mixing & Acquisition: Using a stopped-flow spectrophotometer (dead time <2 ms), rapidly inject equal volumes of the Enzyme/Inhibitor mix and the CO2​ substrate. Monitor the absorbance decay at 557 nm.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine the Ki​ using the Morrison equation for tight-binding inhibitors.

Protocol Step1 1. Enzyme & Indicator Prep HEPES buffer (pH 7.5) + Phenol Red Avoids Zn2+ chelation Step4 4. Pre-Incubation 15 min at RT Allows enzyme-inhibitor equilibrium Step1->Step4 Step2 2. Inhibitor Titration Serial dilution in DMSO (<1% final) Maintains solubility Step2->Step4 Step3 3. Substrate Saturation CO2-saturated water at 20°C Ensures pseudo-first order kinetics Step5 5. Stopped-Flow Mixing Rapid injection (<2 ms dead time) Captures fast catalytic turnover Step3->Step5 Step4->Step5 Step6 6. Data Acquisition Absorbance at 557 nm Tracks H+ generation via indicator Step5->Step6

Fig 2. Stopped-flow CO2 hydration assay workflow for determining CAI inhibition constants (Ki).

Protocol 2: Cellular Target Engagement for CA IX (Hypoxia Assay)

When evaluating thiazole-5-sulfonamide derivatives designed for tumor targeting, biochemical Ki​ must be validated in living cells.

  • Cell Culture: Seed HT-29 or MDA-MB-231 cells (known to express CA IX) in multi-well plates.

  • Hypoxic Induction: Incubate cells in a hypoxic chamber ( 1%O2​,5%CO2​,94%N2​ ) for 24 hours.

    • Causality Check: CA IX expression is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Conducting this assay in normoxic conditions will yield false negatives due to a lack of target expression.

  • Treatment & Readout: Treat cells with the selective inhibitor. Measure the extracellular pH ( pHe​ ) using a microelectrode or fluorescent pH probe. Effective CA IX inhibition will prevent the acidification of the extracellular microenvironment, neutralizing the pHe​ back toward 7.4.

Translational Applications & Drug Development Strategy

When to use Ethoxzolamide: EZA is prioritized in preclinical models requiring robust, systemic CA inhibition. Because of its high lipid solubility, it readily crosses the blood-brain barrier and ocular barriers . It is historically utilized as a reference standard in glaucoma research (reducing aqueous humor production via CA II/IV inhibition) and in studies of respiratory acidosis. However, its pan-inhibitory nature leads to off-target effects (e.g., fatigue, paresthesia), limiting its modern clinical use.

When to use 2-chloro-1,3-thiazole-5-sulfonamide: This compound is the starting material of choice for targeted drug discovery. It is prominently featured in the synthesis of Dual ATX/CA Inhibitors [[2]](). By displacing the 2-chloro group with a moiety that inhibits Autotaxin (ATX), researchers create single molecules that simultaneously lower intraocular pressure via CA inhibition and facilitate aqueous humor outflow via ATX/LPA pathway modulation. Furthermore, its functionalized derivatives are leading candidates for anti-metastatic agents targeting CA IX in hypoxic solid tumors [[3]]([Link]).

References

  • Google Patents. "US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors." United States Patent and Trademark Office, 2021.
  • Taylor & Francis. "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. URL:[Link]

  • National Institutes of Health (PMC). "Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII." Biophysical Chemistry, 2012. URL:[Link]

Sources

Safety Operating Guide

2-Chloro-1,3-thiazole-5-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2-Chloro-1,3-thiazole-5-sulfonamide

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents like 2-Chloro-1,3-thiazole-5-sulfonamide is not merely a procedural task but a critical component of ensuring a safe research environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

The disposal of 2-Chloro-1,3-thiazole-5-sulfonamide is governed by its specific chemical properties and associated hazards. As a chlorinated heterocyclic compound containing a sulfonamide group, it is classified as hazardous. The primary rationale for these stringent disposal protocols is to mitigate risks of chemical reactions, prevent environmental contamination, and ensure the safety of all personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS) and be fully aware of its potential hazards. For 2-Chloro-1,3-thiazole-5-sulfonamide, the key hazards include:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Similar chlorinated thiazole compounds are also noted to be very toxic to aquatic life with long-lasting effects, a crucial consideration for preventing environmental release.[3][4][5][6]

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling 2-Chloro-1,3-thiazole-5-sulfonamide:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.To prevent skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[5][7][8]
Body Protection A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is advised.To protect against contamination of personal clothing.
Respiratory Protection All handling should be performed in a certified chemical fume hood to avoid inhalation of the powder.To mitigate the risk of respiratory tract irritation from airborne particles.

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-1,3-thiazole-5-sulfonamide must be managed as hazardous waste in compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9][10][11] This ensures "cradle-to-grave" management of the hazardous material.[1][10]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Designate a Waste Stream: 2-Chloro-1,3-thiazole-5-sulfonamide waste should be designated as a "chlorinated organic solid waste."

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, or amines.[3] Mixing can lead to dangerous chemical reactions.

  • Consolidate Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be collected as part of this dedicated waste stream.[12]

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of the hazards.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) container that is in good condition with a secure, leak-proof lid.[12]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "2-Chloro-1,3-thiazole-5-sulfonamide"

    • The CAS Number: 848362-00-5

    • The approximate quantity of the waste

    • The date when the first waste was added (accumulation start date)

    • Relevant hazard pictograms (e.g., exclamation mark for irritant)

Step 3: Storage of Chemical Waste

Safe storage is crucial while awaiting final disposal.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Segregation: Ensure the storage area is away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][13]

  • Provide Complete Information: Furnish the EHS department or contractor with all available information about the waste, including its chemical name and known hazards.

  • Prohibited Disposal Methods: Never dispose of 2-Chloro-1,3-thiazole-5-sulfonamide down the drain or in the regular solid waste.[12] This can lead to significant environmental contamination.

Decontamination and Spill Management

Decontamination of Reusable Labware
  • Initial Rinse: Thoroughly rinse any reusable labware that has been in contact with the compound with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste along with the primary 2-Chloro-1,3-thiazole-5-sulfonamide waste.

  • Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.

Spill Response

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined above.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Logical Framework for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Chloro-1,3-thiazole-5-sulfonamide.

DisposalWorkflow Disposal Workflow for 2-Chloro-1,3-thiazole-5-sulfonamide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling of 2-Chloro-1,3-thiazole-5-sulfonamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) fume_hood->waste_gen spill Spill Occurs? fume_hood->spill container Select Compatible HDPE Container waste_gen->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Designated Hazardous Waste Area labeling->storage segregation Segregate from Incompatible Materials storage->segregation contact_ehs Contact EHS or Licensed Contractor segregation->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal (e.g., Incineration) pickup->end spill->waste_gen No absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect Spill Debris into Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->labeling

Sources

Operational Guide: Personal Protective Equipment for Handling 2-Chloro-1,3-thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Chloro-1,3-thiazole-5-sulfonamide. As your partner in laboratory safety, we aim to provide not just products, but the deep technical and practical knowledge required to ensure a safe and effective research environment. The following procedures have been synthesized from authoritative safety data sheets and best practices in chemical handling to build a self-validating system of safety around this compound.

At-a-Glance Safety Briefing

Before handling 2-Chloro-1,3-thiazole-5-sulfonamide, it is critical to understand its hazard profile. This compound is a potent irritant and harmful if ingested. The primary risks necessitate robust protective measures to prevent accidental exposure.

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)[1][2][3]Engineering controls (fume hood), proper handling techniques (no eating/drinking in lab).[1][4]
H315/H314: Causes skin irritation/burns Skin Corrosion/Irritation (Category 1B/2)[2][3][5]Chemical-resistant gloves (double-gloved), lab coat or chemical-resistant apron/suit.[4][6]
H319/H318: Causes serious eye irritation/damage Serious Eye Damage/Eye Irritation (Category 1/2A)[2][5]Chemical safety goggles with side shields; face shield required for splash risks.[4][7]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)[5]Use in a certified chemical fume hood. For spills or poor ventilation, a respirator (e.g., N95 for dusts, or chemical cartridge) is necessary.[4][8]
H410/H411: Very toxic/toxic to aquatic life Hazardous to the Aquatic Environment, Long-term (Category 1/2)[1][2][3][4]Prevent release to the environment.[4][9] Follow specific chemical waste disposal procedures. Do not discard down the drain.[4][9][10]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, system-wide safety measures to minimize risk at the source.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Replace the hazard Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 2-Chloro-1,3-thiazole-5-sulfonamide, engineering controls (working in a fume hood) and administrative controls (Standard Operating Procedures, or SOPs) are mandatory prerequisites to any handling.[2][4][9]

Core PPE Protocols: A Step-by-Step Guide

Given the hazardous properties of this compound, particularly its powdered form which increases the risk of inhalation and surface contamination, a stringent PPE protocol is required.

Detailed PPE Selection

Choosing the correct type of PPE is the first step. Not all lab equipment provides adequate protection against this specific compound.

TaskPPE ItemSpecification & Rationale
All Handling Operations Gloves Double-gloving with nitrile gloves . Nitrile provides good resistance to a range of chemicals.[11] Double-gloving provides a critical safety layer; if the outer glove is contaminated or torn, it can be removed without exposing the skin.[8] Always inspect gloves for damage before use.[3]
All Handling Operations Eye/Face Protection Chemical safety goggles with side-shields . These are essential to protect against dust particles.[4][10] A face shield must be worn over the goggles when there is a risk of splashing, such as when preparing solutions or handling larger quantities.[7]
All Handling Operations Protective Clothing Long-sleeved lab coat . This is the minimum requirement.[7] For tasks with higher splash potential or when handling large amounts, a chemical-resistant apron or a "bunny suit" coverall should be used for full-body protection.[6][12]
Weighing, Transferring, Spills Respiratory Protection Work must be performed in a certified chemical fume hood to control dust.[9] If a fume hood is not available or during a large spill cleanup, a respirator is required. An N95 respirator protects against particulates, but a full-face respirator with a chemical cartridge may be necessary for significant aerosol generation.[4][8]
Donning Procedure (Putting On PPE)

The order in which you put on PPE is critical to ensure a complete and uncompromised protective barrier.

  • Lab Coat/Coverall: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if the procedure requires it.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the sleeves of your lab coat.

    • Rationale: This sequence ensures that the most contaminated items (outer gloves) are put on last and that a protective barrier is established at each step. Pulling the outer gloves over the lab coat sleeves creates a seal that prevents chemicals from reaching the skin at the wrist.[8]

Doffing Procedure (Taking Off PPE)

The doffing sequence is arguably more important than donning, as improper removal is a primary cause of exposure. The goal is to touch contaminated surfaces only with other contaminated items (i.e., your outer gloves) and clean surfaces only with clean hands.

DoffingSequence cluster_1 PPE Doffing (Removal) Sequence Start Procedure Complete (Step away from immediate work area) Step1 1. Remove Outer Gloves (Contaminated) Start->Step1 Peel off without touching skin Step2 2. Remove Face Shield/Goggles Step1->Step2 Handle by clean headband/straps Step3 3. Remove Lab Coat/Coverall Step2->Step3 Roll inside-out, away from body Step4 4. Remove Inner Gloves (Clean) Step3->Step4 Peel off without touching skin End 5. Wash Hands Thoroughly Step4->End

Caption: The correct sequence for removing PPE to prevent cross-contamination.

Detailed Steps & Rationale:

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated chemical waste container.[9]

    • Rationale: This is the most critical step. The "glove-in-glove" technique ensures you never touch the contaminated outer surface of either glove with your bare skin.

  • Remove Face Shield/Goggles: Handle by the "clean" headband or earpieces without touching the front surface, which may be contaminated.

  • Remove Lab Coat: Unfasten the coat and roll it away from your body, turning the contaminated exterior inward. Dispose of it in the appropriate bin for lab laundry or hazardous waste.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[9][10]

Emergency Protocols & Disposal

Spill Management
  • Small Spill (Powder): Evacuate the immediate area. Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite.[13] Do not dry sweep, as this will aerosolize the powder. Carefully scoop the material into a labeled, sealed container for chemical waste.

  • Large Spill: Evacuate the laboratory immediately and alert your institution's safety officer. Do not attempt to clean it up without specialized training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing while under a safety shower.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][15] Seek medical attention if irritation or burns develop.[10]

  • Inhalation: Move the affected person to fresh air.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][14] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][4]

Disposal Plan
  • Chemical Waste: All unused product and spill cleanup materials must be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste through your institution's environmental health and safety program.[1][4]

  • Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with the chemical must be disposed of as hazardous waste.[9]

  • Environmental Precaution: Under no circumstances should this chemical or its containers be allowed to enter drains or waterways, due to its high toxicity to aquatic life.[4][9][10]

References

  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-Chloro-1,3-thiazole. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hologic. (2025, May 28). Material Safety Data Sheet. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Capot Chemical. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • NorFalco. (n.d.). First aid. Retrieved from [Link]

  • University of Oslo. (n.d.). First aid measures in the laboratory. Retrieved from [Link]

  • U.S. Army Medical Research and Development Command. (2025, December 4). First Aid Interventions for a Caustic Agent Attack in Adults and Children. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,3-thiazole-5-sulfonamide
Reactant of Route 2
2-Chloro-1,3-thiazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.